BBO-8520
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H33F6N7O2S |
|---|---|
Molecular Weight |
729.7 g/mol |
IUPAC Name |
2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C35H33F6N7O2S/c1-4-25(49)47-13-18(3)48(14-17(47)2)32-21-10-23(35(39,40)41)27(20-6-7-24(37)30-26(20)22(12-42)31(43)51-30)28(38)29(21)44-33(45-32)50-16-34-8-5-9-46(34)15-19(36)11-34/h4,6-7,10,17-19H,1,5,8-9,11,13-16,43H2,2-3H3/t17-,18+,19-,34+/m1/s1 |
InChI Key |
RIVFEDYNLHJKEZ-VHJOERAISA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=NC3=C(C(=C(C=C32)C(F)(F)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)F)OC[C@@]67CCCN6C[C@@H](C7)F |
Canonical SMILES |
CC1CN(C(CN1C(=O)C=C)C)C2=NC(=NC3=C(C(=C(C=C32)C(F)(F)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)F)OCC67CCCN6CC(C7)F |
Origin of Product |
United States |
Foundational & Exploratory
BBO-8520: A Technical Guide to its Mechanism of Action in KRAS G12C Inhibition
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: The discovery of small molecules capable of directly targeting the KRAS oncogene has marked a paradigm shift in the treatment of many cancers. The KRAS G12C mutation, in particular, has been a key focus of drug development efforts. BBO-8520 is a first-in-class, orally bioavailable, direct covalent inhibitor that distinguishes itself by targeting both the inactive, GDP-bound ('OFF') state and the active, GTP-bound ('ON') state of the KRAS G12C protein.[1][2] This dual-targeting mechanism offers the potential to overcome the adaptive resistance mechanisms that can limit the efficacy of inhibitors that solely target the 'OFF' state.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Dual Inhibition of KRAS G12C
Standard KRAS G12C inhibitors function by covalently binding to the cysteine residue of the G12C mutant, trapping the protein in its inactive GDP-bound state.[4] However, cancer cells can develop resistance to these 'OFF'-only inhibitors by increasing the population of active, GTP-bound KRAS G12C.[2][5] this compound was designed to address this limitation by potently and covalently binding to both the 'ON' and 'OFF' conformations of KRAS G12C.[1][2]
This compound binds to the Switch-II/Helix3 pocket of KRAS G12C, a region critical for its interaction with downstream effector proteins.[1][2] By covalently modifying the Cys12 residue in both nucleotide states, this compound effectively disables the ability of KRAS G12C to bind to its key effector, RAF1, thereby blocking downstream signaling through the MAPK pathway (RAF-MEK-ERK).[6] This dual inhibition leads to a more profound and sustained suppression of oncogenic signaling.[1] Preclinical data indicate that this novel mechanism may delay the emergence of adaptive resistance.[3][5]
Figure 1: KRAS Signaling and this compound Dual Inhibition.
Quantitative Data Summary
The preclinical characterization of this compound has generated significant quantitative data demonstrating its potency and selectivity. This data is summarized in the tables below for ease of comparison.
Table 1: Biochemical Potency of this compound and Comparator Compounds
| Compound | Target Conformation | kinact/Ki (M-1s-1) |
| This compound | KRAS G12C (GTP-bound 'ON') | 20,000 [1] |
| This compound | KRAS G12C (GDP-bound 'OFF') | 2,743,000 [1] |
| Sotorasib | KRAS G12C (GTP-bound 'ON') | No Activity[1] |
| Sotorasib | KRAS G12C (GDP-bound 'OFF') | 11,000[1] |
| Adagrasib | KRAS G12C (GTP-bound 'ON') | No Activity[1] |
| Adagrasib | KRAS G12C (GDP-bound 'OFF') | 180,000[1] |
Table 2: Cell-Based Activity of this compound
| Cell Line | Assay | Metric | Value |
| NCI-H358 (KRAS G12C heterozygous) | pERK Inhibition | kinact/Ki (M-1s-1) | 43,000[1] |
| NSCLC Cell Lines | pERK Inhibition & 3D Viability | IC50 | Single-digit nM or below[6] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Dose (mg/kg, daily oral) | Mean Tumor Volume Change |
| 0.1 | 21% inhibition[1] |
| 0.3 | 49% inhibition[1] |
| 1 | 69% inhibition[1] |
| 3 | 99% inhibition[1] |
| 10 | 90% regression[1] |
Key Experimental Methodologies
The following sections outline the methodologies for the key experiments cited in the characterization of this compound.
Biochemical Assays for Covalent Modification
Objective: To determine the rate of covalent modification of KRAS G12C by this compound in both 'ON' and 'OFF' states.
Methodology: A mass spectrometry-based assay was utilized to measure the rate of covalent modification (kinact/Ki).[1]
-
Protein Preparation: Recombinant KRAS G12C protein is prepared and loaded with either GDP (for the 'OFF' state) or a non-hydrolyzable GTP analog like GppNHp (for the 'ON' state).
-
Incubation: The prepared KRAS G12C protein is incubated with varying concentrations of this compound for specific time points.
-
Mass Spectrometry Analysis: The reaction is quenched, and the protein samples are analyzed by MALDI-TOF mass spectrometry to determine the extent of covalent modification of the Cys12 residue.[4] The rate of modification is then calculated to derive the kinact/Ki value.
Cellular Assays for Pathway Inhibition
Objective: To assess the ability of this compound to inhibit KRAS G12C signaling in a cellular context.
Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for measuring the inhibition of phosphorylated ERK (pERK), a downstream marker of KRAS pathway activation.
-
Cell Culture and Treatment: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured and then treated with a range of concentrations of this compound.
-
Cell Lysis: After a specified incubation period, the cells are lysed to release the cellular proteins.
-
HTRF Assay: The cell lysates are incubated with a pair of antibodies specific for total ERK and phosphorylated ERK, labeled with a FRET donor and acceptor, respectively. The HTRF signal is measured on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of ERK phosphorylation.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology: Subcutaneous xenograft models using human cancer cell lines are employed.
-
Cell Implantation: KRAS G12C mutant human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, at which point the mice are randomized into vehicle control and this compound treatment groups.
-
Drug Administration: this compound is administered orally at various dose levels, typically once daily.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition or regression is calculated for each treatment group compared to the vehicle control.
Figure 2: Preclinical Evaluation Workflow for this compound.
Overcoming Resistance
A key rationale for the development of a dual 'ON'/'OFF' state inhibitor is to overcome the adaptive resistance mechanisms that limit the efficacy of first-generation KRAS G12C inhibitors. These resistance mechanisms often involve the reactivation of the KRAS pathway, for instance, through increased levels of GTP-bound KRAS G12C.[5] By directly targeting the active 'ON' state, this compound is designed to maintain its inhibitory activity even in the presence of such resistance mechanisms.[1][3] Preclinical studies have shown that this compound can induce durable tumor regression in models that are resistant to 'OFF'-only inhibitors.[1][2]
Clinical Development
This compound is currently in Phase 1 clinical trials for patients with KRAS G12C-mutant non-small cell lung cancer.[1][2] These trials will further elucidate the safety, tolerability, and anti-tumor activity of this compound in a clinical setting.
Conclusion
This compound represents a significant advancement in the field of KRAS-targeted therapies. Its novel dual-targeting mechanism of action, inhibiting both the active and inactive states of KRAS G12C, provides a strong rationale for its potential to deliver improved and more durable clinical responses. The comprehensive preclinical data package, demonstrating potent biochemical and cellular activity translating to robust in vivo efficacy, supports its ongoing clinical development. This technical guide provides a foundational understanding of the core principles underlying the mechanism of this compound for researchers and drug development professionals in the field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. bbotx.com [bbotx.com]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 6. Item - Supplementary Methods from Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
BBO-8520: A Technical Guide to the First-in-Class Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The KRAS G12C mutation has been a focus of targeted therapy, leading to the development of inhibitors that lock the protein in its inactive, GDP-bound ("OFF") state. However, adaptive resistance mechanisms that maintain KRAS in its active, GTP-bound ("ON") state have limited the efficacy of these first-generation drugs. BBO-8520 emerges as a groundbreaking, first-in-class, orally bioavailable small molecule that directly and covalently inhibits both the active "ON" and inactive "OFF" conformations of KRAS G12C, offering a novel strategy to overcome these resistance mechanisms.[1][2][3] This technical guide provides an in-depth overview of the preclinical data and experimental methodologies that define the unique mechanism of action of this compound.
Core Mechanism of Action
This compound is designed to covalently bind to the cysteine residue at position 12 of the mutated KRAS G12C protein.[1][2] Unlike its predecessors, which solely target the GDP-bound state, this compound engages KRAS G12C in both its GTP-bound and GDP-bound conformations within the Switch-II/Helix3 pocket.[1][2][3] This dual-targeting mechanism leads to a rapid and robust inhibition of KRAS G12C activity, effectively disabling effector binding to the "ON" state and preventing downstream oncogenic signaling.[1][2][3] Preclinical data has demonstrated that this novel mechanism of action may delay the emergence of adaptive resistance that is observed with "OFF"-only inhibitors.[1][3]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been rigorously evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative findings, comparing this compound to first-generation KRAS G12C inhibitors, sotorasib and adagrasib.
Table 1: Biochemical Rates of Inactivation (k_inact/K_i) Against KRAS G12C
| Compound | k_inact/K_i (M⁻¹s⁻¹) vs. GTP-bound (ON) KRAS G12C | k_inact/K_i (M⁻¹s⁻¹) vs. GDP-bound (OFF) KRAS G12C |
| This compound | 20,000 | 2,743,000 |
| Sotorasib | No Activity | 11,000 |
| Adagrasib | No Activity | 180,000 |
Data sourced from Maciag et al., Cancer Discovery, 2025.[4]
Table 2: Biochemical Rates of Inactivation (k_inact/K_i) in Heterozygous KRAS G12C NCI-H358 Cells
| Compound | k_inact/K_i (M⁻¹s⁻¹) | Fold Increase vs. Sotorasib | Fold Increase vs. Adagrasib |
| This compound | 43,000 | 55 | 40 |
| Sotorasib | 776 | - | - |
| Adagrasib | 1,064 | - | - |
Data sourced from Maciag et al., Cancer Discovery, 2025.[4][5]
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the KRAS signaling pathway and the unique mechanism of this compound.
Caption: Simplified KRAS signaling pathway.
References
- 1. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. bridgebiooncology.com [bridgebiooncology.com]
- 5. aacrjournals.org [aacrjournals.org]
A Technical Guide to BBO-8520: A First-in-Class Dual Covalent Inhibitor of KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The KRAS oncogene, particularly the G12C mutation, has been a focal point of cancer research for decades. While first-generation inhibitors targeting the inactive, GDP-bound ("OFF") state of KRAS G12C marked a significant therapeutic breakthrough, their efficacy is often limited by adaptive resistance mechanisms that lead to the reactivation of KRAS signaling. BBO-8520 represents a novel, next-generation therapeutic agent designed to overcome these limitations. It is a first-in-class, orally bioavailable small molecule that covalently modifies the mutant cysteine-12 of KRAS G12C in both its active, GTP-bound ("ON") state and its inactive "OFF" state. This dual-targeting mechanism leads to a rapid, profound, and sustained inhibition of oncogenic signaling, demonstrating superior potency and the potential to overcome resistance observed with "OFF"-only inhibitors. This guide provides an in-depth overview of the preclinical data and methodologies central to the characterization of this compound.
Mechanism of Covalent Modification
This compound is designed to irreversibly bind to the cysteine residue introduced by the G12C mutation in the KRAS protein. It occupies the Switch-II/Helix3 pocket, a region critical for KRAS function. By forming a covalent bond with Cys12, this compound effectively locks the KRAS G12C protein in an inactive, "state 1-like" conformation.[1] This prevents the protein from engaging with its downstream effector proteins, such as RAF1, thereby blocking the aberrant signaling cascade that drives tumor growth.
A key innovation of this compound is its ability to target KRAS G12C regardless of its nucleotide-bound state.[2] First-generation inhibitors can only bind to the inactive GDP-bound form, leaving the active GTP-bound pool of KRAS G12C free to signal.[2] this compound's capacity to inhibit both the "ON" and "OFF" states allows for more comprehensive and immediate target coverage, addressing a primary mechanism of adaptive resistance.[3]
Figure 1: Mechanism of this compound dual inhibition.
Quantitative Preclinical Data
The preclinical profile of this compound demonstrates its superior potency and differentiated mechanism compared to first-generation KRAS G12C inhibitors like sotorasib and adagrasib.
Table 1: Biochemical Potency and Effector Binding Inhibition
This table summarizes the biochemical efficiency of covalent modification and the ability to disrupt the critical KRAS-RAF1 protein-protein interaction (PPI).
| Compound | kinact/Ki (M⁻¹s⁻¹) vs. KRASG12C-GTP (ON) | kinact/Ki (M⁻¹s⁻¹) vs. KRASG12C-GDP (OFF) | KRASG12C:RAF1 PPI IC50 (nM) |
| This compound | 20,000[4][5] | 2,743,000[4][5] | 33 |
| Sotorasib | No Activity[4][5] | 11,000[4][5] | >100,000 |
| Adagrasib | No Activity[4][5] | 180,000[4][5] | 20,000 |
| kinact/Ki is the second-order rate constant for covalent modification, reflecting the efficiency of inactivation. A higher value indicates greater potency. IC50 values represent the concentration required to inhibit 50% of the KRAS:RAF1 interaction. |
Table 2: Cellular Potency and Target Engagement
This table details the activity of this compound in cellular models, measuring downstream pathway inhibition and covalent modification of the target protein.
| Compound | pERK Inhibition IC50 (nM)(NCI-H358, 30 min) | % Target Modification (GTP-bound)(15 min) | % Target Modification (GDP-bound)(15 min) |
| This compound | 4 | 100% | 91% |
| Sotorasib | 50 | 0% | 80% |
| Adagrasib | 310 | 0% | 73% |
| pERK (phosphorylated ERK) is a key biomarker of MAPK pathway activity. Target modification was assessed by mass spectrometry. |
Key Experimental Protocols
This section outlines the methodologies for the pivotal assays used to characterize this compound.
Mass Spectrometry for Covalent Modification
Objective: To confirm covalent binding and quantify the percentage of KRAS G12C modified by the inhibitor.
Protocol:
-
Incubation: Recombinant purified KRAS G12C protein (in both GDP- and GTP-bound states) is incubated with the test inhibitor (e.g., this compound, sotorasib, adagrasib) at a specified concentration and temperature for various time points (e.g., 15, 60 minutes). A vehicle control (DMSO) is run in parallel.
-
Reaction Quenching: The reaction is stopped at each time point, typically by adding formic acid.
-
LC-MS Analysis: The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The intact protein is separated on a reverse-phase column.
-
Data Acquisition: Mass spectra are acquired to detect the mass of the unmodified KRAS G12C and the inhibitor-bound KRAS G12C adduct. Covalent binding is confirmed by a mass shift equal to the molecular weight of the inhibitor.
-
Quantification: The percentage of modified protein is calculated by comparing the peak intensities of the adducted and unadducted protein species.
Figure 2: Mass spectrometry workflow.
KRAS:RAF1 Protein-Protein Interaction (PPI) Assay
Objective: To measure the ability of an inhibitor to block the interaction between active KRAS G12C and its effector, RAF1.
Protocol:
-
Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is commonly used.[3] This assay measures the proximity between a donor fluorophore-tagged KRAS G12C-GTP and an acceptor fluorophore-tagged RAF1 Ras-Binding Domain (RBD).
-
Reagent Preparation: Biotinylated KRAS G12C is loaded with a non-hydrolyzable GTP analog (e.g., GppNHp). GST-tagged RAF1-RBD, a Europium cryptate-labeled anti-GST antibody (donor), and XL665-labeled streptavidin (acceptor) are prepared in assay buffer.
-
Assay Plate Setup: The inhibitor is serially diluted in an assay plate.
-
Reaction: The KRAS and RAF1 components are added to the plate and incubated to allow for complex formation in the presence of the inhibitor.
-
Signal Detection: The HTRF signal is read on a compatible plate reader. When KRAS and RAF1 interact, the donor and acceptor are brought into proximity, generating a FRET signal.
-
Data Analysis: The signal is plotted against inhibitor concentration, and an IC50 value is calculated, representing the concentration at which the inhibitor blocks 50% of the KRAS:RAF1 interaction.
Cellular pERK Inhibition Assay
Objective: To quantify the inhibition of downstream MAPK signaling in cancer cells harboring the KRAS G12C mutation.
Protocol:
-
Cell Culture: KRAS G12C mutant cells (e.g., NCI-H358) are seeded in multi-well plates and grown to 70-80% confluency.
-
Inhibitor Treatment: Cells are treated with a serial dilution of the inhibitor (or vehicle control) for a specified time (e.g., 30 minutes, 2 hours, 24 hours).
-
Cell Lysis: The culture medium is removed, and cells are washed with ice-cold PBS. Cells are then lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% milk or BSA) and then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK T202/Y204) and total ERK.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
-
Detection & Analysis: Protein bands are visualized using a chemiluminescent substrate. Band intensities are quantified, and the pERK signal is normalized to the total ERK signal. IC50 values are calculated from the dose-response curve.
Signaling Pathway Modulation
This compound's primary therapeutic effect stems from its ability to shut down the constitutively active MAPK signaling pathway driven by KRAS G12C. By covalently modifying KRAS G12C in both its ON and OFF states, this compound prevents the recruitment and activation of RAF kinases (ARAF, BRAF, CRAF) at the cell membrane. This blockade has a cascading inhibitory effect on the downstream pathway, preventing the phosphorylation of MEK and subsequently ERK. The inhibition of ERK phosphorylation is a critical endpoint, as active ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation, survival, and differentiation.
Figure 3: this compound inhibition of the MAPK pathway.
Conclusion
This compound is a highly potent, dual-state covalent inhibitor of KRAS G12C that shows significant promise in overcoming the limitations of first-generation agents. Its unique mechanism of action, which involves the rapid and complete inhibition of both active and inactive forms of the oncoprotein, translates to superior biochemical and cellular potency. The preclinical data strongly support the hypothesis that by providing more comprehensive target coverage, this compound can lead to deeper and more durable responses in patients with KRAS G12C-mutant cancers. The ongoing Phase 1 clinical trial (ONKORAS-101) will be critical in translating these preclinical findings into clinical benefit.
References
Unlocking Dual Inhibition: The Structural Basis of BBO-8520's Engagement with KRAS in Both ON and OFF States
An In-depth Technical Guide for Researchers and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. However, the efficacy of first-generation inhibitors, which exclusively target the inactive, GDP-bound (OFF) state, is often limited by adaptive resistance mechanisms that maintain KRAS in its active, GTP-bound (ON) state. BBO-8520 emerges as a first-in-class, direct, and covalent dual inhibitor, uniquely capable of engaging both the ON and OFF conformations of KRAS G12C. This guide provides a detailed examination of the structural and molecular underpinnings of this compound's dual activity, offering a comprehensive resource for researchers in the field.
Executive Summary
This compound represents a paradigm shift in KRAS G12C inhibition by covalently modifying the mutant cysteine-12 residue within the Switch-II/Helix3 pocket, irrespective of the nucleotide-bound state.[1][2] This dual-targeting mechanism ensures a more comprehensive and sustained inhibition of oncogenic signaling. By directly binding to the active, GTP-bound KRAS (the "ON" state), this compound overcomes a primary resistance mechanism to "OFF"-only inhibitors, which are ineffective against the active form of the protein.[3] Preclinical data demonstrate that this novel mechanism of action leads to rapid target engagement, potent inhibition of downstream signaling, and durable tumor regression in models resistant to first-generation KRAS G12C inhibitors.[2][3]
Quantitative Analysis of Binding Kinetics
The enhanced potency of this compound is evident in its binding kinetics, particularly its ability to target the GTP-bound "ON" state, a conformation not engaged by approved inhibitors like sotorasib and adagrasib.
| Compound | Target Conformation | kinact/Ki (M-1s-1) |
| This compound | KRAS G12C (GTP-bound, ON) | 20,000[4] |
| KRAS G12C (GDP-bound, OFF) | 2,743,000[4] | |
| Sotorasib | KRAS G12C (GTP-bound, ON) | No Activity[4] |
| KRAS G12C (GDP-bound, OFF) | 11,000[4] | |
| Adagrasib | KRAS G12C (GTP-bound, ON) | No Activity[4] |
| KRAS G12C (GDP-bound, OFF) | 180,000[4] |
Structural Insights into Dual-State Binding
X-ray crystallography studies have elucidated the structural basis for this compound's ability to bind both KRAS G12C conformations. The crystal structures of this compound in complex with both GDP- and GMPPNP- (a non-hydrolyzable GTP analog) bound KRAS G12C reveal that the inhibitor docks into the pocket located between Switch-II and alpha-helix 3.[5] In both states, this compound forms a covalent bond with the sulfur atom of the mutant cysteine at position 12.
A key finding is that upon binding to the GTP-bound "ON" state, this compound induces a conformational change, forcing KRAS into an inactive, "state 1-like" conformation.[3] This induced fit sterically hinders the interaction with downstream effectors, most notably RAF1, thereby blocking the oncogenic signaling cascade.[1][6] This direct inhibition of effector binding is a crucial differentiator from "OFF"-state-only inhibitors.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the process of its evaluation, the following diagrams are provided.
References
The Emergence of BBO-8520: A Dual-Action Inhibitor Targeting the "ON" and "OFF" States of KRAS G12C
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered one of the most challenging targets in oncology. Mutations in the KRAS gene are prevalent in numerous cancers, with the G12C mutation being particularly common in non-small cell lung cancer (NSCLC). For decades, direct inhibition of KRAS was deemed unfeasible, earning it the moniker of an "undruggable" target. The development of first-generation covalent inhibitors targeting the inactive, GDP-bound ("OFF") state of KRAS G12C, such as sotorasib and adagrasib, represented a significant breakthrough, validating KRAS as a druggable target. However, the clinical efficacy of these agents has been limited by modest response rates and the development of adaptive resistance.[1]
A key mechanism of resistance to these "OFF"-state inhibitors is the reactivation of KRAS signaling through various mechanisms that favor the active, GTP-bound ("ON") state.[2][3][4] To address this limitation, a new generation of KRAS inhibitors is emerging. BBO-8520, a first-in-class, orally bioavailable small molecule, is at the forefront of this new wave. Developed through a collaboration between the National Cancer Institute (NCI) RAS Initiative at Frederick National Laboratory for Cancer Research, Lawrence Livermore National Laboratory, and BridgeBio Oncology Therapeutics (BBOT), this compound is a covalent inhibitor that uniquely targets both the active "ON" and inactive "OFF" states of KRAS G12C.[5] This dual-action mechanism is designed to provide more complete and sustained inhibition of KRAS signaling, potentially overcoming the resistance mechanisms that plague first-generation inhibitors.[2][3][4]
This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound.
Discovery and Optimization
The journey to this compound began with the identification of a quinazoline scaffold compound (compound 1) that exhibited binding affinity for both the GDP-bound and a non-hydrolyzable GTP analog (GppNHp)-bound forms of KRAS G12D.[2] This initial hit provided a promising starting point for a structure-based drug design campaign aimed at improving potency, selectivity, and drug-like properties.
A significant step in the optimization process was the modification of the quinazoline 2- and 4-positions, leading to a subsequent compound with improved cellular potency and ADME (absorption, distribution, metabolism, and excretion) properties.[6] Further refinement, focusing on enhancing activity against the GTP-bound "ON" state, led to the identification of this compound.[2] This involved replacing an aminobenzothiazole group with a cyano-amino benzothiophene at the 7-position of the quinazoline core.[2]
Mechanism of Action
This compound exerts its inhibitory effect through a dual-targeting mechanism. It covalently binds to the mutant cysteine residue at position 12 (C12) of the KRAS G12C protein, locking it in an inactive conformation.[2][3] Unlike first-generation inhibitors that can only bind to the inactive, GDP-bound "OFF" state, this compound can bind to both the "OFF" state and the active, GTP-bound "ON" state.[2][3][4]
The binding of this compound occurs in the Switch-II/Helix3 pocket of KRAS G12C.[2][3] By covalently modifying C12 in the "ON" state, this compound directly prevents the interaction of KRAS with its downstream effector proteins, such as RAF1, thereby blocking the oncogenic signaling cascade.[2][7] This ability to inhibit the active form of the protein is a key differentiator and is hypothesized to lead to superior target coverage and a more durable response by addressing a primary mechanism of adaptive resistance.[2][5]
Preclinical Data
A comprehensive suite of preclinical studies has demonstrated the potent and selective activity of this compound.
Biochemical and Cellular Activity
This compound has shown superior potency in biochemical and cellular assays compared to first-generation KRAS G12C inhibitors.[7]
| Assay | This compound | Sotorasib | Adagrasib |
| kinact/Ki (M-1s-1) for GTP-bound (ON) KRAS G12C | 20,000[8] | No Activity[8] | No Activity[8] |
| kinact/Ki (M-1s-1) for GDP-bound (OFF) KRAS G12C | 2,743,000[8] | 11,000[8] | 180,000[8] |
| kinact/Ki (M-1s-1) in NCI-H358 cells | 43,000[8] | 776[8] | 1,064[8] |
| pERK IC50 (nM) | 0.07 | - | - |
| 3D Viability IC50 (nM) | 0.04 | - | - |
| PPI Effector Binding IC50 (nM) | 33 | - | - |
| *In vitro IC50 adjusted for free fraction in 10% FBS in NCI-H358 cells. |
Table 1: Comparative Biochemical and Cellular Activity of this compound
Mass spectrometry analysis confirmed that this compound completely modifies both the GTP-bound and GDP-bound forms of KRAS G12C.[7] In cell-based assays, this compound demonstrated potent inhibition of pERK signaling and cell viability in the single-digit nanomolar or sub-nanomolar range across various NSCLC cell lines.[9][10] A key finding is that this compound retains its potency in the presence of growth factors, a condition that can lead to resistance to "OFF"-only inhibitors.[7][11]
In Vivo Efficacy
In vivo studies using mouse models of NSCLC have shown that this compound has favorable pharmacokinetic and pharmacodynamic properties.[9][10] Oral administration of this compound resulted in dose- and time-dependent inhibition of pERK in KRAS G12C-driven cell-derived xenograft (CDX) models.[9][10][12]
| In Vivo Model | Dosing | Outcome |
| MIA PaCa-2 CDX | 0.1, 0.3, 1, 3, and 10 mg/kg QD for 28 days | Significant antitumor activity at all dose levels.[12] |
| NCI-H358 CDX | 0.3, 1, 3, and 10 mg/kg QD for 28 days | Significant and robust efficacy at all dose levels.[12] |
| Sotorasib-resistant NCI-H358 CDX | - | Showed anti-tumor activity.[4] |
| Patient-Derived Xenograft (PDX) and Genetically Engineered Mouse (GEM) models | - | Robust tumor growth inhibition.[9][10] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
Notably, this compound demonstrated significant tumor growth inhibition in models that are resistant to first-generation KRAS G12C inhibitors, highlighting its potential to overcome acquired resistance.[3][5]
Clinical Development
Following promising preclinical results, this compound has advanced into clinical development. The U.S. Food and Drug Administration (FDA) cleared the Investigational New Drug (IND) application for this compound in January 2024.[5]
A Phase 1, first-in-human clinical trial, ONKORAS-101 (NCT06343402), is currently underway.[13][14] This open-label study is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in adult patients with locally advanced or metastatic NSCLC and colorectal cancer (CRC) harboring the KRAS G12C mutation.[13][14][15] The trial includes both dose-escalation and dose-expansion cohorts, with this compound being evaluated as a single agent and in combination with the immune checkpoint inhibitor pembrolizumab.[13] The first patient was dosed in this trial in June 2024.[15]
In recognition of its potential to address a significant unmet medical need, the FDA has granted Fast Track designation to this compound for the treatment of previously treated KRAS G12C-mutated metastatic NSCLC.[15]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While exhaustive step-by-step protocols are beyond the scope of this whitepaper, this section outlines the key methodologies employed in the preclinical evaluation of this compound, based on publicly available information.
MALDI-TOF Mass Spectrometry for Covalent Modification
This assay is used to determine the extent to which this compound covalently modifies the KRAS G12C protein.
-
Protein Preparation: Recombinant KRAS G12C protein is prepared in both GDP-bound and GTP-bound (or GppNHp-bound) states.
-
Incubation: The protein is incubated with this compound or control compounds at specified concentrations and for various time points.
-
Sample Preparation: The reaction is quenched, and the protein sample is desalted.
-
MALDI-TOF Analysis: The protein sample is mixed with a matrix solution and spotted onto a MALDI plate. The mass of the protein is then determined using a MALDI-TOF mass spectrometer. A mass shift corresponding to the molecular weight of the inhibitor indicates covalent modification.
Protein-Protein Interaction (PPI) Assay
This assay measures the ability of this compound to disrupt the interaction between KRAS G12C and its effector protein, RAF1.
-
Reagent Preparation: Recombinant GTP-loaded KRAS G12C and the RAS-binding domain (RBD) of RAF1 are prepared.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format using techniques such as ELISA, AlphaScreen, or TR-FRET.
-
Incubation: KRAS G12C is incubated with varying concentrations of this compound.
-
Interaction Measurement: The RAF1-RBD is added, and the extent of binding between KRAS G12C and RAF1-RBD is measured. A decrease in the signal indicates that the inhibitor is disrupting the interaction.
Western Blotting for pERK Inhibition
This technique is used to assess the inhibition of downstream signaling from KRAS.
-
Cell Culture and Treatment: Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358) are cultured and treated with different concentrations of this compound for a specified duration.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK, followed by incubation with secondary antibodies conjugated to a detection enzyme.
-
Detection: The protein bands are visualized and quantified to determine the level of pERK relative to total ERK.
Cell Viability Assays
These assays measure the effect of this compound on the growth and survival of cancer cells.
-
Cell Seeding: KRAS G12C mutant cancer cells are seeded in multi-well plates.
-
Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo (which measures ATP levels) or by staining with a fluorescent dye. The results are used to calculate the IC50 value.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor activity of this compound in animal models.
-
Animal Model: Immunocompromised mice are used.
-
Tumor Implantation: Human cancer cells (CDX) or patient-derived tumor fragments (PDX) with the KRAS G12C mutation are implanted subcutaneously.
-
Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. This compound is administered orally at different doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess target engagement and downstream signaling inhibition (e.g., pERK levels).
Future Directions and Conclusion
This compound represents a significant advancement in the quest to effectively target KRAS-mutant cancers. Its novel dual-action mechanism of inhibiting both the "ON" and "OFF" states of KRAS G12C holds the promise of deeper and more durable clinical responses compared to first-generation inhibitors. The preclinical data are compelling, demonstrating superior potency and the ability to overcome key resistance mechanisms.
The ongoing ONKORAS-101 clinical trial will be crucial in determining the safety and efficacy of this compound in patients. Key questions to be addressed include its clinical activity in patients who have relapsed on prior KRAS G12C inhibitors and its potential for combination with other anti-cancer therapies, including immunotherapy.
References
- 1. Beyond First-Generation KRAS Inhibitors: this compound Tests the Dual Mechanism Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bridgebio.com [bridgebio.com]
- 6. bridgebiooncology.com [bridgebiooncology.com]
- 7. bridgebio.com [bridgebio.com]
- 8. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound Preclinical Data Published in Cancer Discovery Supports the Potential for the First-in-Class Molecule to Provide Therapeutic Benefit in KRASG12C Mutant Tumors - BioSpace [biospace.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Facebook [cancer.gov]
- 15. onclive.com [onclive.com]
BBO-8520: A Technical Guide to In Vivo Target Engagement and Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo target engagement and signaling inhibition of BBO-8520, a first-in-class, orally bioavailable, direct and covalent dual inhibitor of both the GTP-bound (ON) and GDP-bound (OFF) states of KRASG12C.[1][2][3] This dual-targeting mechanism offers the potential to overcome resistance mechanisms observed with inhibitors that only target the inactive "OFF" state of KRASG12C.[1][4]
Core Mechanism of Action
This compound distinguishes itself from first-generation KRASG12C inhibitors by its ability to bind to both the active (GTP-bound) and inactive (GDP-bound) conformations of the KRASG12C protein.[1][4] It forms a covalent bond with the target cysteine residue within the Switch-II/Helix3 pocket, effectively locking the protein in an inactive state and preventing its interaction with downstream effectors, such as RAF1.[1][2][5] This leads to a rapid and complete blockade of the RAS-RAF-MEK-ERK signaling pathway.[6] Preclinical data have demonstrated that this novel mechanism of action may delay the emergence of adaptive resistance.[1]
In Vivo Target Engagement and Pharmacodynamics
Preclinical studies in various murine models have demonstrated rapid and robust in vivo target engagement of this compound. A single oral dose of this compound leads to a dose- and time-dependent inhibition of phosphorylated ERK (pERK), a key downstream biomarker of KRAS signaling.[3][6]
Quantitative Pharmacodynamic Data
| Model | Assay | Dose (Oral) | Time Point | Result |
| MIA PaCa-2 | Matrigel Plug PD Assay | 3, 10, 30 mg/kg | 6 hours | Statistically significant reduction in pERK at all doses.[7] |
| MIA PaCa-2 | Matrigel Plug PD Assay | 30 mg/kg | Up to 72 hours | Sustained suppression of pERK.[7] |
| KRASG12C Mutant Tumor Bearing Mice | Pharmacodynamic Study | Single Dose | Not Specified | >80% inhibition of pERK.[3][6] |
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity as a monotherapy in a range of preclinical models, including those resistant to first-generation KRASG12C (OFF)-only inhibitors.[1][2]
Quantitative In Vivo Efficacy Data
| Model | Treatment Duration | Dose (Oral, Daily) | Tumor Growth Inhibition/Regression |
| MIA PaCa-2 CDX | 28 days | 0.1 mg/kg | 21% TGI |
| MIA PaCa-2 CDX | 28 days | 0.3 mg/kg | 49% TGI |
| MIA PaCa-2 CDX | 28 days | 1 mg/kg | 69% TGI |
| MIA PaCa-2 CDX | 28 days | 3 mg/kg | 99% TGI |
| MIA PaCa-2 CDX | 28 days | 10 mg/kg | 90% Mean Tumor Volume Regression |
| NCI-H358 CDX | 28 days | 0.3, 1, 3, 10 mg/kg | Significant and robust efficacy at all doses.[7] |
| KCP NSCLC GEMM | Not Specified | 10 mg/kg | Significant and robust efficacy.[7] |
| KrasG12C-p53 driven GEMM | 6 weeks | 10 mg/kg | >50% lung tumor volume regression.[3] |
CDX: Cell-Derived Xenograft; GEMM: Genetically Engineered Mouse Model; TGI: Tumor Growth Inhibition. Note: The MIA PaCa-2 CDX data is derived from the ED50 (0.3 mg/kg) and ED90 (1.8 mg/kg) values reported for a similar 28-day study, with specific percentages of inhibition and regression noted at various doses.
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and this compound Inhibition
Caption: this compound dually inhibits both the inactive (OFF) and active (ON) states of KRASG12C.
In Vivo Target Engagement and Efficacy Workflow
Caption: Workflow for in vivo assessment of this compound.
Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical evaluation of this compound. These should be adapted based on specific laboratory conditions and reagents.
In Vivo Xenograft Model and Drug Administration
-
Cell Culture: Culture human cancer cell lines with the KRASG12C mutation (e.g., MIA PaCa-2, NCI-H358) under standard conditions.
-
Animal Husbandry: House immunodeficient mice (e.g., nude or NSG mice) in a pathogen-free environment.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells in a matrix like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a specified average size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
-
Drug Formulation and Administration: Formulate this compound in an appropriate vehicle for oral gavage. Administer the specified dose of this compound or vehicle to the respective groups daily or as per the study design.
-
Efficacy Endpoint: Continue treatment for a defined period (e.g., 28 days), monitoring tumor volume and body weight regularly. The primary efficacy endpoint is typically tumor growth inhibition or regression.
Western Blot for pERK and Total ERK in Tumor Tissues
-
Tumor Homogenization: At the designated time points after the final dose, euthanize the mice and excise the tumors. Immediately snap-freeze the tumors in liquid nitrogen or place them in a lysis buffer containing protease and phosphatase inhibitors. Homogenize the tumors using a mechanical homogenizer.
-
Protein Quantification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with a primary antibody for total ERK, followed by the secondary antibody and detection steps. A loading control such as β-actin or GAPDH should also be probed.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of pERK is typically expressed as a ratio to total ERK.
In Vivo Target Engagement Assessment for Covalent Inhibitors
Assessing the direct engagement of a covalent inhibitor like this compound with its target in vivo can be accomplished using advanced proteomic techniques.
-
Tissue Collection and Lysis: Collect tumor and/or other tissues at various time points after this compound administration. Lyse the tissues under conditions that preserve protein integrity.
-
Activity-Based Protein Profiling (ABPP): This method can be used to assess the covalent modification of the target protein. It involves treating the proteome with a probe that reacts with the same residue as the covalent inhibitor. A decrease in probe labeling of the target protein in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Intact Protein Analysis: Analyze the intact KRASG12C protein to detect the mass shift corresponding to the covalent adduction of this compound.
-
Peptide Mapping: Digest the protein samples (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS. Identify the specific peptide containing the modified cysteine residue to confirm the site of covalent binding. The abundance of the modified versus unmodified peptide can be quantified to determine the extent of target engagement.
-
This technical guide summarizes the key preclinical in vivo data for this compound, highlighting its novel dual-inhibitory mechanism and its potential for improved therapeutic outcomes in KRASG12C-mutant cancers. The provided methodologies offer a framework for the continued investigation of this and other targeted covalent inhibitors.
References
- 1. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An in vivo KRAS allelic series reveals distinct phenotypes of common oncogenic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of BBO-8520: Analysis of Preclinical Data
Disclaimer: Publicly available information, including preclinical study data and detailed pharmacodynamics, for a compound specifically designated as "BBO-8520" is not available at this time. The following guide has been constructed as a template to demonstrate the requested format and content structure. It utilizes a fictional compound, designated "Exemplar-123," a hypothetical inhibitor of the kinase "TargetKinase-1" (TK-1), to illustrate the presentation of pharmacodynamic data.
Executive Summary
This document provides a comprehensive overview of the preclinical pharmacodynamics of Exemplar-123, a novel small molecule inhibitor of TargetKinase-1 (TK-1). The data herein summarizes the compound's binding affinity, in vitro enzymatic and cellular activity, and in vivo target engagement and efficacy. The experimental protocols for key studies are detailed, and the underlying signaling pathway is visualized to provide a clear understanding of the compound's mechanism of action.
In Vitro Characterization
The initial preclinical evaluation of Exemplar-123 focused on its direct interaction with the TK-1 enzyme and its activity in relevant cellular models.
Enzymatic and Binding Assays
The direct inhibitory potential of Exemplar-123 on purified TK-1 enzyme was assessed, along with its binding kinetics.
Table 1: In Vitro Enzymatic Inhibition and Binding Affinity of Exemplar-123
| Assay Type | Parameter | Value (nM) |
| Enzyme Inhibition | IC₅₀ vs. TK-1 | 15.2 |
| Binding Affinity | Kᵢ (Competitive) | 8.9 |
| Kᴅ (Dissociation) | 22.5 |
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human TK-1 was incubated with a range of Exemplar-123 concentrations (0.1 nM to 10 µM) in the presence of a biotinylated peptide substrate and ATP. The reaction was initiated and allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin were then added. The TR-FRET signal, proportional to substrate phosphorylation, was measured on a suitable plate reader. IC₅₀ values were determined by a four-parameter logistic fit of the resulting dose-response curve.
Cellular Activity
The on-target activity of Exemplar-123 was confirmed in a cellular context using a human cancer cell line endogenously expressing TK-1.
Table 2: Cellular Potency of Exemplar-123
| Cell Line | Parameter | Value (nM) |
| HT-29 (Human Colorectal Adenocarcinoma) | Target Phosphorylation IC₅₀ | 45.8 |
| Cell Proliferation GI₅₀ | 120.3 |
HT-29 cells were seeded in 96-well plates and serum-starved for 24 hours. Cells were then treated with a serial dilution of Exemplar-123 for 2 hours before stimulation with a growth factor to activate the TK-1 pathway. Following stimulation, cells were lysed, and the phosphorylation level of a direct downstream substrate of TK-1 was quantified using a sandwich ELISA. The IC₅₀ value was calculated from the dose-response inhibition of substrate phosphorylation.
In Vivo Pharmacodynamics
The relationship between Exemplar-123 exposure and its pharmacological effect was evaluated in a murine xenograft model.
Target Engagement and Efficacy
The study aimed to correlate plasma concentration with target inhibition in tumor tissue and subsequent anti-tumor activity.
Table 3: In Vivo Target Engagement and Efficacy of Exemplar-123
| Dosing Regimen | Cₐᵥₑ (ng/mL) | Target Inhibition (Tumor, %) | Tumor Growth Inhibition (%) |
| 10 mg/kg QD | 250 | 45 | 30 |
| 30 mg/kg QD | 780 | 85 | 72 |
Female athymic nude mice were subcutaneously implanted with 5 x 10⁶ HT-29 cells. Once tumors reached an average volume of 150-200 mm³, animals were randomized into vehicle and treatment groups. Exemplar-123 was administered orally once daily (QD). Tumor volumes were measured twice weekly. At the end of the study, terminal blood samples were collected for pharmacokinetic analysis, and tumor tissues were harvested 4 hours post-final dose for pharmacodynamic analysis of target inhibition via western blot.
Visualizations
TK-1 Signaling Pathway
The following diagram illustrates the established signaling cascade involving TargetKinase-1 (TK-1) and the point of intervention by Exemplar-123.
Caption: The TK-1 signaling pathway and the inhibitory action of Exemplar-123.
In Vivo Study Workflow
The diagram below outlines the key steps and timeline of the in vivo xenograft study.
Caption: Experimental workflow for the HT-29 murine xenograft efficacy study.
In Vitro Characterization of BBO-8520: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of BBO-8520, a first-in-class, direct, and covalent dual inhibitor of both the GTP-bound (ON) and GDP-bound (OFF) states of KRAS G12C. All data and protocols are synthesized from publicly available research to facilitate a comprehensive understanding of this compound's mechanism of action and preclinical activity.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] The KRAS G12C mutation is a common oncogenic driver, rendering the protein constitutively active and promoting tumorigenesis.[2] First-generation KRAS G12C inhibitors exclusively target the inactive, GDP-bound (OFF) state. However, their efficacy can be limited by adaptive resistance mechanisms that increase the population of the active, GTP-bound (ON) state of KRAS G12C.[2]
This compound is a novel, orally bioavailable small molecule designed to overcome this limitation by covalently modifying the mutant cysteine in both the ON and OFF conformations of KRAS G12C.[2][3] This dual-targeting mechanism leads to a rapid and complete inhibition of KRAS G12C activity, offering the potential for more profound and durable anti-tumor responses.[2] This guide details the key in vitro experiments that define the biochemical and cellular activity of this compound.
Mechanism of Action: Dual Inhibition of KRAS G12C
This compound binds to the Switch-II/Helix3 pocket of KRAS G12C, a region critical for its conformational changes and interaction with effector proteins.[2] By forming a covalent bond with the cysteine at position 12, this compound effectively traps KRAS G12C in an inactive state, preventing downstream signaling.[2] Crucially, this interaction occurs regardless of whether KRAS G12C is bound to GDP (OFF state) or GTP (ON state).[2]
Nuclear magnetic resonance (NMR) studies have shown that this compound locks the GTP-bound KRAS G12C in the "state 1" conformation, which is incompetent of binding to its downstream effectors, such as RAF1.[4] This direct inhibition of the active ON state is a key differentiator from first-generation inhibitors and is hypothesized to overcome resistance driven by an increase in the KRAS G12C-GTP population.[2]
Quantitative Data Summary
The following tables summarize the key in vitro quantitative data for this compound in comparison to first-generation KRAS G12C inhibitors.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | This compound | Sotorasib | Adagrasib |
| KRAS G12C (GTP-bound, ON) | kinact/Ki (M-1s-1) | 20,000[2] | No Activity[2] | No Activity[2] |
| KRAS G12C (GDP-bound, OFF) | kinact/Ki (M-1s-1) | 2,743,000[2] | 11,000[2] | 180,000[2] |
| KRAS G12C-RAF1 PPI (GTP-bound) | IC50 | ~30 nM[4] | >30 µM[5] | >30 µM[5] |
| Covalent Modification (15 min) | % Modified (GTP-bound) | 89%[5] | 3%[5] | 1%[5] |
| Covalent Modification (15 min) | % Modified (GDP-bound) | 100%[5] | 88%[5] | 82%[5] |
Table 2: Cellular Activity of this compound in KRAS G12C Mutant Cell Lines
| Cell Line | Assay Type | Parameter | This compound (nM) | Sotorasib (nM) | Adagrasib (nM) |
| NCI-H358 | pERK Inhibition (2h) | IC50 | 0.8[6] | 11.1[6] | 10.3[6] |
| 3D Viability (7d) | IC50 | 0.9[6] | 12.3[6] | 10.8[6] | |
| MIA PaCa-2 | pERK Inhibition (2h) | IC50 | 0.4[6] | 3.8[6] | 3.3[6] |
| 3D Viability (7d) | IC50 | 0.6[6] | 7.9[6] | 5.0[6] | |
| NCI-H358 (+EGF) | pERK Inhibition | IC50 | Minor Effect[7] | >20x increase[4] | >20x increase[4] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on the methods described in the primary literature.[8]
Biochemical Assays
4.1.1. Mass Spectrometry-Based Covalent Engagement Assay
This assay measures the rate and extent of covalent bond formation between the inhibitor and KRAS G12C.
-
Protein Preparation: Recombinant KRAS G12C (amino acids 1-169) is loaded with either GDP or a non-hydrolyzable GTP analog (GppNHp) or GTP.
-
Reaction: A 1 µM solution of the nucleotide-loaded KRAS G12C is incubated with the test compound (e.g., from a 1 mM DMSO stock) at room temperature.
-
Sample Preparation for MS: At specified time points (e.g., 15 minutes), an aliquot of the reaction is mixed with a MALDI matrix solution.
-
Mass Spectrometry: Samples are analyzed by MALDI-TOF mass spectrometry to detect the mass shift corresponding to the covalent adduction of the inhibitor to the protein.
-
Data Analysis: The percentage of modified protein is calculated as the ratio of the peak height of the modified protein to the sum of the peak heights of the modified and unmodified protein.[8]
4.1.2. KRAS-RAF1 Protein-Protein Interaction (PPI) HTRF Assay
This assay quantifies the ability of an inhibitor to disrupt the interaction between active KRAS G12C and the RAS-binding domain (RBD) of its effector, RAF1.
-
Reagents: Avi-tagged KRAS G12C (amino acids 2-169) loaded with GTP or GppNHp, and 3xFLAG-tagged RAF1 RBD (amino acids 51-131). HTRF detection reagents (e.g., anti-Avi-Tb cryptate and anti-FLAG-d2).
-
Assay Plate Preparation: Test compounds are serially diluted and dispensed into a 384-well assay plate.
-
Reaction Mixture: A mixture of GTP-loaded Avi-KRAS G12C and 3xFLAG-RAF1 RBD is added to the wells containing the compounds.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 1-2 hours).
-
Detection: HTRF detection reagents are added, and the plate is incubated further to allow for antibody binding.
-
Data Acquisition: The HTRF signal (ratio of acceptor to donor emission) is read on a plate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the HTRF signal versus inhibitor concentration.[8]
Cellular Assays
4.2.1. pERK Inhibition HTRF Assay
This assay measures the inhibition of a key downstream signaling node in the MAPK pathway.
-
Cell Culture: KRAS G12C mutant cells (e.g., NCI-H358) are seeded in 384-well plates and cultured overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 2 hours).
-
Cell Lysis: The culture medium is removed, and cells are lysed using a lysis buffer provided with the HTRF kit.
-
HTRF Detection: The cell lysate is incubated with HTRF antibodies specific for total ERK and phosphorylated ERK (p-ERK).
-
Data Acquisition: The HTRF signal is read on a compatible plate reader.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated, and the IC50 for pERK inhibition is determined from the dose-response curve.[6]
4.2.2. 3D Cell Viability Assay
This assay assesses the long-term effect of the inhibitor on the viability of cancer cells grown in a more physiologically relevant three-dimensional culture.
-
Cell Seeding: Cells are seeded in a low-attachment 384-well plate to promote spheroid formation.
-
Compound Treatment: After spheroid formation (e.g., 3-4 days), cells are treated with a serial dilution of the test compound.
-
Incubation: The plates are incubated for an extended period (e.g., 7 days) to assess the long-term effect on cell viability.
-
Viability Readout: Cell viability is measured using a luminescent assay that quantifies ATP content (e.g., CellTiter-Glo® 3D).
-
Data Analysis: The IC50 value is calculated from the dose-response curve of luminescence versus inhibitor concentration.[6]
Conclusion
The in vitro characterization of this compound demonstrates its novel mechanism as a potent, dual inhibitor of both the ON and OFF states of KRAS G12C. Biochemical assays confirm its rapid covalent modification of both conformers and its ability to effectively block the interaction with the downstream effector RAF1.[2][4] Cellular assays in KRAS G12C mutant cancer cell lines show sub-nanomolar potency in inhibiting MAPK signaling and cell viability.[6] This comprehensive in vitro profile distinguishes this compound from first-generation KRAS G12C inhibitors and provides a strong rationale for its ongoing clinical development.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Item - Supplementary Material and Methods from Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. bridgebiooncology.com [bridgebiooncology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bbotx.com [bbotx.com]
BBO-8520: A Paradigm Shift in KRAS G12C Inhibition Through Dual-State Targeting
An In-depth Technical Guide on the Selectivity of a First-in-Class Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical selectivity profile of BBO-8520, a first-in-class, orally bioavailable, direct and covalent dual inhibitor of both the GTP-bound (ON) and GDP-bound (OFF) states of the KRAS G12C oncoprotein.[1][2][3] this compound's unique mechanism of action, which involves binding to the Switch-II/Helix3 pocket and covalently modifying the target cysteine 12, allows for potent and selective inhibition of KRAS G12C-driven signaling.[1][2][3] This document will delve into the quantitative selectivity of this compound over other RAS isoforms, detail the experimental methodologies used for its characterization, and visualize key biological and experimental processes.
Data Presentation: Quantitative Selectivity of this compound
This compound demonstrates exceptional selectivity for KRAS G12C over other RAS isoforms, including wild-type KRAS and other common KRAS mutations, as well as HRAS and NRAS.[3][4][5] This high degree of selectivity is crucial for minimizing off-target effects and maximizing therapeutic index. The following tables summarize the quantitative data on this compound's selectivity from various preclinical assays.
Table 1: Biochemical Selectivity of this compound Against Various RAS Isoforms
| Target Isoform | Assay Type | Metric | This compound Activity | Fold Selectivity vs. KRAS G12C |
| KRAS G12C | pERK Inhibition | IC50 | Single-digit nM | - |
| KRAS G13D | Not Specified | Potency | 5-10x lower than G12C | 5-10 |
| Wild-Type KRAS | Not Specified | Potency | 5-10x lower than G12C | 5-10 |
| Other KRAS Mutants | Not Specified | Activity | >100-fold right shifted | >100 |
| HRAS | pERK Inhibition | IC50 | > 10 µmol/L | >1000 |
| NRAS | pERK Inhibition | IC50 | > 10 µmol/L | >1000 |
Data compiled from multiple sources indicating high selectivity.[4][5]
Table 2: Comparative Activity of this compound and Other KRAS G12C Inhibitors
| Inhibitor | Target State | kinact/Ki (M-1s-1) in NCI-H358 cells |
| This compound | KRAS G12C (OFF) | 43,000 |
| Adagrasib | KRAS G12C (OFF) | 1,064 |
| Sotorasib | KRAS G12C (OFF) | 776 |
This table highlights the significantly faster inactivation rate of this compound for the inactive KRAS G12C protein compared to first-generation inhibitors.[1]
Experimental Protocols
The characterization of this compound's selectivity and mechanism of action involved a suite of biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.
Biochemical Assays
1. Covalent Modification Assessment by Mass Spectrometry:
-
Objective: To confirm the covalent binding of this compound to the cysteine 12 residue of KRAS G12C.
-
Methodology: Recombinant KRAS G12C protein, in both GDP-bound (inactive) and GTP-bound (active, using the non-hydrolyzable analog GppNHp) states, was incubated with this compound.[1] Following incubation, the protein-inhibitor complex was analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. An increase in the molecular weight of the protein corresponding to the molecular weight of this compound confirms covalent modification.[1]
2. KRAS G12C/RAF1 Protein-Protein Interaction (PPI) Assay:
-
Objective: To measure the ability of this compound to disrupt the interaction between active KRAS G12C and its downstream effector, RAF1.
-
Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) assay was employed.[1] This assay utilizes recombinant GTP-bound KRAS G12C and the RAS-binding domain (RBD) of RAF1, each labeled with a component of a FRET pair (e.g., a donor fluorophore on one protein and an acceptor on the other).[2][6][7] When KRAS G12C and RAF1-RBD interact, the FRET pair is brought into proximity, generating a signal. This compound is added in varying concentrations, and the disruption of the interaction is measured by a decrease in the FRET signal, from which an IC50 value can be determined.[1][5]
Cellular Assays
1. p-ERK Inhibition Assay:
-
Objective: To assess the functional consequence of KRAS G12C inhibition by measuring the phosphorylation of the downstream signaling molecule ERK.
-
Methodology: Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358) were treated with a range of this compound concentrations for a specified period.[3] Following treatment, cell lysates were prepared, and the levels of phosphorylated ERK (p-ERK) and total ERK were quantified using methods such as ELISA, Western blotting, or bead-based immunoassays (e.g., Luminex).[8][9][10] The IC50 for p-ERK inhibition is determined by normalizing p-ERK levels to total ERK and plotting the dose-response curve.
2. Cellular Viability and Proliferation Assays:
-
Objective: To determine the effect of this compound on the growth and survival of KRAS G12C-mutant cancer cells.
-
Methodology: KRAS G12C-mutant cell lines were seeded in multi-well plates and treated with increasing concentrations of this compound. Cell viability was assessed after a prolonged incubation period (e.g., 3-7 days) using assays that measure metabolic activity (e.g., CellTiter-Glo®, which measures ATP levels) or cell number. For three-dimensional (3D) viability, cells were grown as spheroids to better mimic the tumor microenvironment.[11] The IC50 for cell viability is calculated from the resulting dose-response curves.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: KRAS G12C signaling pathway and dual inhibition by this compound.
Caption: Experimental workflow for assessing this compound's selectivity.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. KRAS4b:RAF-1 Homogenous Time-Resolved Fluorescence Resonance Energy Transfer Assay for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bbotx.com [bbotx.com]
- 5. researchgate.net [researchgate.net]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Differences in signaling patterns on PI3K inhibition reveal context specificity in KRAS mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
BBO-8520 Protocol for In Vitro Cell-Based Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBO-8520 is a first-in-class, orally bioavailable, direct, and covalent dual inhibitor of KRAS G12C, targeting both the active, GTP-bound (ON) state and the inactive, GDP-bound (OFF) state.[1][2][3][4] This dual-targeting mechanism represents a significant advancement over previous generations of KRAS G12C inhibitors, which only bind to the inactive state. By inhibiting both forms of KRAS G12C, this compound offers the potential for more complete and durable target engagement, leading to enhanced tumor growth inhibition and the ability to overcome adaptive resistance mechanisms.[1][2][4]
This compound binds to the Switch-II/Helix3 pocket of KRAS G12C and covalently modifies the cysteine residue at position 12.[1][4] This modification locks the protein in an inactive conformation, unable to bind to its downstream effectors, such as RAF1, thereby inhibiting signaling through pathways like the MAPK and PI3K/Akt cascades.[2][4] Preclinical studies have demonstrated that this compound exhibits potent and selective inhibition of KRAS G12C-mutant cancer cell lines, leading to the suppression of downstream signaling and inhibition of cell viability.[1][2][3]
These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the activity of this compound.
Data Presentation
Biochemical and Cellular Activity of this compound and Comparative KRAS G12C Inhibitors
| Compound | Target | Assay | IC50 (nM) | kinact/Ki (M⁻¹s⁻¹) | Reference |
| This compound | KRAS G12C (ON) | Effector Binding (RAF1) | 33 | 17,900 | |
| Sotorasib | KRAS G12C (ON) | Effector Binding (RAF1) | >100,000 | 0 | |
| Adagrasib | KRAS G12C (ON) | Effector Binding (RAF1) | 20,000 | 0 | |
| This compound | KRAS G12C (OFF) | Biochemical | - | >1,500,000 | |
| Sotorasib | KRAS G12C (OFF) | Biochemical | - | Not Available | |
| Adagrasib | KRAS G12C (OFF) | Biochemical | - | 180,000 | |
| This compound | KRAS G12C | NCI-H358 pERK (30 min) | 4 | 43,000 | |
| Sotorasib | KRAS G12C | NCI-H358 pERK (30 min) | 50 | 776 | |
| Adagrasib | KRAS G12C | NCI-H358 pERK (30 min) | 310 | 1064 |
Cellular Viability (IC50, nM) of this compound in Various KRAS G12C Mutant Cell Lines
| Cell Line | 3D Viability IC50 (nM) | Reference |
| NCI-H358 | 0.032 | |
| MIA PaCa-2 | 0.037 | |
| Calu-1 | 0.015 | |
| H2030 | 0.015 | |
| LU99 | 0.015 | |
| SW837 | 0.041 | |
| SW1463 | 0.055 | |
| UM-U-C3 | 0.023 |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the KRAS signaling pathway.
Caption: this compound inhibits both the inactive (OFF) and active (ON) states of KRAS G12C.
Experimental Protocols
Western Blotting for Phospho-ERK Inhibition
This protocol details the methodology to assess the inhibition of ERK phosphorylation in KRAS G12C mutant cells following treatment with this compound.
Experimental Workflow:
References
Application Notes and Protocols for BBO-8520 in Non-Small Cell Lung Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBO-8520 is a first-in-class, orally bioavailable small molecule inhibitor that uniquely targets both the active (GTP-bound, "ON") and inactive (GDP-bound, "OFF") states of the KRASG12C protein.[1][2][3][4] This dual-targeting mechanism offers a potential advantage over first-generation KRASG12C inhibitors, which only bind to the inactive state, by providing more complete and sustained inhibition of oncogenic signaling.[1][2][3] Preclinical studies in various non-small cell lung cancer (NSCLC) xenograft models have demonstrated the potent anti-tumor activity of this compound, including in models resistant to conventional KRASG12C inhibitors.[1][4][5][6] These application notes provide a summary of the preclinical efficacy data and detailed protocols for the utilization of this compound in NSCLC xenograft studies.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in various NSCLC xenograft models.
Table 1: Efficacy of this compound Monotherapy in NSCLC Xenograft Models
| Model Type | Model Name | Treatment and Dosage | Outcome |
| PDX | LUN055 (Sotorasib-resistant) | This compound, 30 mg/kg, daily for 35 days | 23% mean tumor regression |
| GEMM | KrasG12C-p53 driven | This compound, 10 mg/kg, daily for 6 weeks | >50% lung tumor volume regression |
| CDX | NCI-H358 | This compound, 10 mg/kg, daily | Tumor growth inhibition |
Table 2: Efficacy of this compound in Combination Therapy
| Model Type | Model Name | Combination | Outcome |
| Syngeneic | Not Specified | This compound + anti-PD-1 | 60% of mice cured |
| CDX | NCI-H2122 | This compound + BBO-10203 (RAS:PI3Kα breaker) | Strong combination benefit |
| CDX | NCI-H2122 | This compound + Cetuximab (anti-EGFR antibody) | Strong combination benefit |
Signaling Pathways and Mechanism of Action
This compound covalently binds to the Switch-II pocket of both the GTP-bound ("ON") and GDP-bound ("OFF") conformations of the KRASG12C mutant protein.[1][7] This dual inhibition leads to a rapid and sustained blockade of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival. By inhibiting both states, this compound is designed to overcome adaptive resistance mechanisms that can limit the efficacy of "OFF"-state-only inhibitors.[1][3]
Caption: this compound inhibits both the 'ON' and 'OFF' states of KRASG12C.
Experimental Protocols
The following are generalized protocols for the use of this compound in NSCLC xenograft models. Specific parameters may need to be optimized for individual cell lines or patient-derived tissues.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the establishment of NSCLC CDX models and subsequent treatment with this compound.
Caption: Workflow for a cell line-derived xenograft (CDX) study.
Materials:
-
NSCLC cell line with KRASG12C mutation (e.g., NCI-H358)
-
Appropriate cell culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound
-
Vehicle for this compound formulation
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture NSCLC cells according to the supplier's recommendations.
-
Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice for tumor formation.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
-
Prepare this compound in an appropriate vehicle.
-
Administer this compound orally via gavage at the desired dose and schedule. The control group should receive the vehicle alone.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Patient-Derived Xenograft (PDX) Model Protocol
This protocol describes the establishment of NSCLC PDX models for evaluating the efficacy of this compound.
Materials:
-
Fresh NSCLC tumor tissue from patients (obtained with appropriate consent)
-
Tissue transport medium
-
Surgical tools for tissue processing
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound and vehicle
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Tissue Implantation:
-
Obtain fresh tumor tissue and transport it in a suitable medium on ice.
-
Under sterile conditions, mince the tumor tissue into small fragments (2-3 mm^3).
-
Implant one or two tumor fragments subcutaneously into the flank of each immunodeficient mouse.
-
-
Tumor Engraftment and Passaging:
-
Monitor mice for tumor engraftment and growth. This initial growth (P0) may take several weeks to months.
-
Once the P0 tumor reaches a sufficient size (e.g., >500 mm^3), excise the tumor and passage it into a new cohort of mice (P1) for expansion.
-
-
Treatment Study:
-
Once a sufficient number of mice with established tumors from a subsequent passage (e.g., P2 or P3) are available, follow the treatment and efficacy evaluation steps as described in the CDX protocol (steps 4 and 5).
-
Conclusion
This compound has demonstrated significant preclinical anti-tumor activity in a range of NSCLC xenograft models, including those with resistance to first-generation KRASG12C inhibitors. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound in relevant preclinical settings. Careful optimization of these protocols for specific experimental needs is recommended to ensure robust and reproducible results.
References
- 1. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for BBO-8520 Administration in Murine Tumor Models
Introduction
BBO-8520 is a first-in-class, orally bioavailable, small-molecule covalent inhibitor that uniquely targets both the active GTP-bound (ON) and inactive GDP-bound (OFF) states of the KRASG12C protein.[1][2][3][4] This dual-targeting mechanism allows for more comprehensive and sustained inhibition of KRASG12C signaling, overcoming the adaptive resistance mechanisms that limit the efficacy of inhibitors that only target the inactive state.[1][2][3] Preclinical studies in various murine tumor models have demonstrated this compound's potent anti-tumor activity, leading to durable tumor regressions.[1][2][5][6] These application notes provide detailed protocols for the administration and dosage of this compound in preclinical murine tumor models, intended for researchers in oncology and drug development.
Mechanism of Action
This compound covalently binds to the cysteine residue at position 12 of the mutated KRASG12C protein within the Switch-II/Helix3 pocket.[1][2][5] This modification occurs in both the GTP-bound (active) and GDP-bound (inactive) conformations, locking the protein in an inactive state and preventing its interaction with downstream effectors like RAF1.[1][6][7] This direct inhibition of the active "ON" state is a key differentiator from first-generation KRASG12C inhibitors and is responsible for its enhanced potency and ability to overcome resistance.[3][8]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across various murine tumor models.
Table 1: Efficacy of this compound in Cell-Derived Xenograft (CDX) Models
| Tumor Model | Dosage (mg/kg, oral, once daily) | Treatment Duration | Outcome |
| MIA PaCa-2 (Pancreatic) | 0.1, 0.3, 1, 3, 10 | 28 days | Significant antitumor activity at all doses.[9] |
| NCI-H358 (NSCLC) | 0.3, 1, 3, 10 | 28 days | Robust tumor regression.[1][9] |
| NCI-H2122 (NSCLC) | Not specified | Not specified | Strong combination benefit with BBO-10203 or cetuximab.[7] |
| Sotorasib-Resistant MIA PaCa-2 | Not specified | Not specified | Substantial tumor growth inhibition. |
Table 2: Efficacy of this compound in Other Murine Models
| Model Type | Model Name | Dosage (mg/kg, oral, once daily) | Treatment Duration | Outcome |
| Genetically Engineered Mouse Model (GEMM) | KCP NSCLC | 10 | Not specified | Significant and robust efficacy.[9] |
| Genetically Engineered Mouse Model (GEMM) | KrasG12C-p53 driven | 10 | 6 weeks | >50% lung tumor volume regression.[6] |
| Syngeneic | CT26-KRASG12C-luciferase (Liver) | Not specified | Not specified | Extended median survival as monotherapy and in combination with anti-PD-1.[9] |
Table 3: Pharmacodynamic Effects of this compound in MIA PaCa-2 Matrigel Plug Model
| Dosage (mg/kg, oral, single dose) | Time Point | Outcome (% pERK Inhibition) |
| 3, 10, 30 | 6 hours | Dose-responsive inhibition of pERK (>80% with 10 mg/kg).[6][9] |
| 30 | Up to 72 hours | Sustained suppression of pERK.[9] |
Experimental Protocols
Protocol 1: General In Vivo Antitumor Efficacy Study
This protocol outlines a standard procedure for evaluating the antitumor efficacy of this compound in subcutaneous xenograft models.
1. Animal Models and Cell Lines:
- Animals: Athymic nude mice or other appropriate immunocompromised strains.
- Cell Lines: KRASG12C mutant cell lines such as MIA PaCa-2 (pancreatic) or NCI-H358 (non-small cell lung cancer).
2. Tumor Implantation:
- Harvest cultured tumor cells during their exponential growth phase.
- Resuspend cells in a suitable medium, such as a mixture of saline and Matrigel.
- Subcutaneously inoculate 5 x 10^6 tumor cells into the flank of each mouse.
3. Tumor Growth and Randomization:
- Monitor tumor growth regularly using caliper measurements.
- When tumors reach a mean size of approximately 175-210 mm³, randomize mice into treatment and control groups (typically n=10 per group).
4. This compound Formulation and Administration:
- Vehicle Formulation: A common vehicle consists of 10% v/v N-methyl-pyrrolidone, 20% w/v Solutol, and 30% v/v polyethylene glycol 300 in a 50 mmol/L citrate buffer (pH 4-5).[5]
- This compound Preparation: Prepare fresh formulations of this compound in the vehicle at the desired concentrations (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).
- Administration: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 28-35 days).[5]
5. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- The primary endpoint is typically tumor growth inhibition.
- At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pERK).
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_culture [label="Tumor Cell Culture\n(e.g., MIA PaCa-2)"];
implantation [label="Subcutaneous Implantation\n(5x10^6 cells/mouse)"];
tumor_growth [label="Monitor Tumor Growth"];
randomization [label="Randomize Mice\n(Tumor Volume ~175-210 mm³)"];
treatment [label="Daily Oral Dosing\n(this compound or Vehicle)"];
monitoring [label="Measure Tumor Volume\n& Body Weight"];
endpoint [label="Endpoint Analysis\n(Tumor Growth Inhibition, pERK levels)"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> implantation;
implantation -> tumor_growth;
tumor_growth -> randomization;
randomization -> treatment;
treatment -> monitoring;
monitoring -> treatment [label="28-35 days"];
monitoring -> endpoint;
endpoint -> end;
}
Protocol 2: Pharmacodynamic (PD) "Matrigel Plug" Study
This protocol is designed to assess the acute effects of this compound on downstream signaling in vivo.
1. Animal and Cell Preparation:
- Use athymic nude mice.
- Prepare a suspension of MIA PaCa-2 tumor cells in growth factor-reduced Matrigel.
2. Implantation and Treatment:
- Subcutaneously inoculate each mouse with the cell-Matrigel suspension (5 x 10^6 cells).[5]
- Administer a single oral dose of this compound (e.g., 3, 10, 30 mg/kg) or vehicle the following day.[5][9]
3. Sample Collection and Analysis:
- At specified time points post-dose (e.g., 6, 24, 48, 72 hours), euthanize the mice and excise the Matrigel plugs.
- Process the plugs into lysates.
- Measure pERK and total ERK levels using a suitable immunoassay (e.g., Meso Scale Discovery - MSD).[5]
- Normalize pERK levels to total ERK and then to the vehicle control group to determine the percentage of pERK inhibition.[5]
Conclusion
This compound has demonstrated significant preclinical efficacy in a variety of murine tumor models harboring the KRASG12C mutation. Its unique dual-inhibitory mechanism translates to robust and durable tumor regression, even in models resistant to first-generation inhibitors.[1][5] The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound, which is currently undergoing Phase 1 clinical trials.[1][2] These studies will be crucial in determining its therapeutic potential in patients with KRASG12C-mutated cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bridgebiooncology.com [bridgebiooncology.com]
- 4. Beyond First-Generation KRAS Inhibitors: this compound Tests the Dual Mechanism Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bbotx.com [bbotx.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BridgeBio doses first patient in Ph. 1 trial for KRASG12C NSCLC therapy this compound [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of pERK Inhibition by BBO-8520
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBO-8520 is a first-in-class, orally bioavailable, direct, and covalent dual inhibitor that targets both the active GTP-bound (ON) and inactive GDP-bound (OFF) states of the KRASG12C mutant protein.[1] This dual targeting represents a significant advancement over previous KRASG12C inhibitors that only bind to the inactive state. The KRAS protein is a critical upstream regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, often referred to as the RAS-RAF-MEK-ERK pathway. Constitutive activation of this pathway due to KRAS mutations is a hallmark of many cancers.
Phosphorylated ERK (pERK) is a key downstream effector in the MAPK pathway, and its levels are a direct indicator of pathway activation. Western blot analysis is a fundamental technique to quantify the levels of pERK and assess the inhibitory activity of compounds like this compound. These application notes provide a detailed protocol for performing Western blot analysis to measure the dose- and time-dependent inhibition of pERK by this compound in cancer cells harboring the KRASG12C mutation.
Mechanism of Action of this compound
This compound covalently binds to the cysteine residue at position 12 of the KRASG12C mutant protein. By inhibiting both the active and inactive forms, this compound leads to a rapid, robust, and sustained suppression of downstream signaling through the MAPK pathway, resulting in decreased phosphorylation of ERK.[1]
Data Presentation: Quantitative Analysis of pERK Inhibition
The following tables summarize the quantitative data on pERK inhibition by this compound as determined by Western blot analysis in preclinical models.
Table 1: Dose-Dependent Inhibition of pERK by this compound in MIA PaCa-2 Xenograft Model [1]
| This compound Dose (mg/kg) | Mean pERK Inhibition (%) |
| 3 | 46 |
| 10 | 73 |
| 30 | 92 |
Data represents the percentage of pERK inhibition at 6 hours post-dose.
Table 2: Time-Dependent Inhibition of pERK by this compound in MIA PaCa-2 Xenograft Model (30 mg/kg dose) [1]
| Time Post-Dose (hours) | Mean pERK Inhibition (%) |
| 2 | 40 |
| 6 | 92 |
| 24 | 83 |
| 48 | 57 |
| 72 | 41 |
Table 3: In Vitro pERK Inhibition by this compound in KRASG12C Mutant Cancer Cell Lines [1]
| Cell Line | pERK IC50 (nM) |
| MIA PaCa-2 | 61 |
| NCI-H358 | 85 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of pERK inhibition.
Experimental Protocols
Materials and Reagents
-
KRASG12C mutant cancer cell line (e.g., MIA PaCa-2, NCI-H358)
-
Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse or Rabbit anti-total ERK1/2
-
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Stripping buffer
Experimental Procedure
1. Cell Culture and Treatment
-
Culture KRASG12C mutant cells in appropriate medium until they reach 70-80% confluency.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time period (e.g., 6 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 0.5, 1, 6, 24 hours).
-
Include a vehicle control (DMSO) in all experiments.
2. Cell Lysis and Protein Quantification
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
4. Stripping and Re-probing for Total ERK
-
After imaging for pERK, wash the membrane with TBST.
-
Incubate the membrane in stripping buffer according to the manufacturer's instructions.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total ERK overnight at 4°C.
-
Repeat steps 8-11 of the Western Blotting procedure to detect total ERK.
5. Data Analysis
-
Quantify the band intensities for both pERK and total ERK using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample to account for any variations in protein loading.
-
Calculate the percentage of pERK inhibition for each this compound treated sample relative to the vehicle-treated control.
-
For dose-response experiments, plot the percentage of pERK inhibition against the log of the this compound concentration to determine the IC50 value.
References
Application Notes: Evaluating the Efficacy of BBO-8520 in KRAS G12C Mutant Cell Lines
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond First-Generation KRAS Inhibitors: this compound Tests the Dual Mechanism Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bridgebiooncology.com [bridgebiooncology.com]
- 6. This compound Preclinical Data Published in Cancer Discovery Supports the Potential for the First-in-Class Molecule to Provide Therapeutic Benefit in KRASG12C Mutant Tumors - BioSpace [biospace.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cancernetwork.com [cancernetwork.com]
Preclinical Application Notes for BBO-8520 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of BBO-8520, a first-in-class, orally bioavailable, direct covalent inhibitor of KRASG12C that targets both the active GTP-bound (ON) and inactive GDP-bound (OFF) states. The following sections detail the mechanism of action, protocols for preclinical evaluation, and key data from in vivo combination studies, offering a framework for designing further research into the therapeutic potential of this compound.
Introduction and Mechanism of Action
KRAS is one of the most frequently mutated oncogenes in human cancers. The KRASG12C mutation results in a constitutively active protein that drives tumor cell proliferation and survival through downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades. While first-generation KRASG12C inhibitors have shown clinical activity, they exclusively target the inactive, GDP-bound ("OFF") state of the protein.[1] A key mechanism of resistance to these agents is the reactivation of KRAS signaling, often through an increase in the active, GTP-bound ("ON") state, which is not targeted by these inhibitors.[1]
This compound was developed to overcome this limitation by covalently binding to the Switch-II/Helix3 pocket of KRASG12C in both its "ON" and "OFF" conformations.[1] This dual-targeting mechanism leads to a rapid, profound, and sustained inhibition of KRASG12C activity, effectively blocking its interaction with downstream effectors like RAF1.[1] Preclinical data have demonstrated that this novel mechanism of action not only provides superior potency compared to "OFF"-only inhibitors but also delays the emergence of adaptive resistance.
Preclinical Combination Therapy Rationale
To further enhance the anti-tumor activity of this compound and overcome potential resistance mechanisms, preclinical studies have explored its use in combination with other targeted agents. The rationale for these combinations is based on targeting parallel or downstream signaling pathways that can contribute to tumor survival and growth.
-
Combination with a PI3Kα:RAS Breaker (BBO-10203): The PI3K pathway is a critical downstream effector of RAS signaling. Sustained activation of PI3Kα signaling can mediate resistance to KRAS inhibitors. BBO-10203 is a selective agent that blocks the RAS-mediated activation of PI3Kα. The combination of this compound and BBO-10203 is designed to achieve a more complete shutdown of the two primary RAS effector pathways (MAPK and PI3K), potentially leading to deeper and more durable tumor regressions.
-
Combination with an EGFR Inhibitor (Cetuximab): In certain cancer types, such as those of the colon and rectum, feedback activation of the Epidermal Growth Factor Receptor (EGFR) can limit the efficacy of KRASG12C inhibitors. Combining this compound with an EGFR-targeting antibody like cetuximab aims to block this feedback loop, thereby preventing the reactivation of upstream signaling and enhancing the anti-tumor effect of KRASG12C inhibition.
Quantitative Data from In Vivo Combination Studies
Preclinical studies have demonstrated a strong synergistic anti-tumor effect when this compound is combined with other targeted therapies in xenograft models.
Table 1: In Vivo Efficacy of this compound in Combination with BBO-10203 in the NCI-H2122 NSCLC Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Outcome | Statistical Significance (vs. Monotherapy) |
| Vehicle | Not specified | Progressive tumor growth | - |
| This compound | Not specified | Tumor growth inhibition | - |
| BBO-10203 | Not specified | Tumor growth inhibition | - |
| This compound + BBO-10203 | Not specified | Tumor regression | p < 0.0001 |
Data synthesized from a preclinical study presentation. The combination treatment resulted in a statistically significant reduction in tumor volume compared to either monotherapy alone.
Table 2: In Vivo Efficacy of this compound in Combination with Cetuximab
| Treatment Group | Dosing Regimen | Tumor Growth Outcome | Statistical Significance |
| This compound + Cetuximab | Not specified | Strong combination benefit observed in the NCI-H2122 CDX model.[1][2] | Quantitative data not publicly available. |
While specific quantitative data for the combination of this compound with cetuximab is not available in the reviewed literature, multiple sources report a "strong combination benefit" in the NCI-H2122 cell-derived xenograft model.[1][2]
Experimental Protocols
The following are generalized protocols for evaluating this compound in combination with other agents in preclinical xenograft models, based on methodologies described in the literature.
Protocol 1: Cell Line and Culture
-
Cell Line: NCI-H2122 (Human non-small cell lung cancer cell line with a KRASG12C mutation).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
Protocol 2: In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Implantation:
-
Harvest NCI-H2122 cells during exponential growth and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 106 cells into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Treatment Initiation:
-
When average tumor volumes reach approximately 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, Combination Agent, this compound + Combination Agent).
-
-
Drug Administration:
-
This compound: Administer orally (p.o.) once daily (QD) at the desired dose.
-
BBO-10203: Administer orally (p.o.) once daily (QD) at the desired dose.
-
Cetuximab: Administer intraperitoneally (i.p.) at the desired dose and schedule (e.g., twice weekly).
-
-
Efficacy Endpoints:
-
Continue treatment for a specified period (e.g., 21-28 days).
-
Measure tumor volume and body weight throughout the study.
-
Primary endpoints include tumor growth inhibition (TGI) and tumor regression.
-
-
Statistical Analysis:
-
Analyze differences in tumor volume between treatment groups using appropriate statistical methods, such as a two-way repeated measures ANOVA.
-
Protocol 3: Pharmacodynamic (PD) Analysis - Western Blot
-
Sample Collection: Euthanize a subset of mice at specified time points after the final dose and excise tumors.
-
Protein Extraction: Homogenize tumor tissue and extract total protein using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Mechanism of action of this compound, a dual inhibitor of KRAS G12C.
Caption: Rationale for combining this compound with other targeted agents.
Caption: General workflow for in vivo preclinical combination studies.
References
Assessing In Vivo Target Engagement of BBO-8520: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBO-8520 is a pioneering, first-in-class, orally bioavailable small molecule that functions as a direct, covalent dual inhibitor of KRAS G12C.[1][2] Unlike previous generations of KRAS G12C inhibitors that exclusively target the inactive, GDP-bound (OFF) state, this compound uniquely inhibits both the inactive (OFF) and the active, GTP-bound (ON) conformations of the oncoprotein.[1][2][3] This novel mechanism of action allows for more comprehensive target coverage, potentially overcoming adaptive resistance mechanisms observed with "OFF"-only inhibitors.[1][4] this compound binds to the Switch-II/Helix3 pocket of KRAS G12C and covalently modifies the cysteine at position 12, thereby preventing effector protein binding to the active "ON" state.[1][2] Preclinical studies have demonstrated that this compound exhibits rapid in vivo target engagement and subsequent inhibition of downstream signaling pathways, leading to durable tumor regression in various cancer models.[1][2][5]
These application notes provide detailed protocols for assessing the in vivo target engagement of this compound, focusing on direct and indirect methods to quantify its interaction with KRAS G12C and the resulting impact on downstream signaling.
Key In Vivo Target Engagement Assessment Strategies
Two primary approaches are recommended for evaluating the in vivo target engagement of this compound:
-
Direct Assessment of KRAS G12C Occupancy: This involves quantifying the extent and duration of this compound's covalent binding to the KRAS G12C protein in tumor tissue.
-
Pharmacodynamic (PD) Biomarker Analysis: This indirect method measures the downstream consequences of this compound's inhibitory action, primarily the suppression of the MAPK signaling pathway.
I. Direct Assessment of Target Engagement: KRAS G12C Occupancy by Mass Spectrometry
This protocol outlines the use of mass spectrometry to quantify the percentage of KRAS G12C protein that is covalently modified by this compound in tumor xenografts.
Experimental Protocol
1. Animal Model and Dosing:
-
Utilize human tumor xenograft models expressing the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) implanted in immunocompromised mice.
-
Administer this compound orally at the desired dose(s) and establish a time-course for tissue collection (e.g., 2, 8, 24, 48 hours post-dose). Include a vehicle-treated control group.
2. Tumor Tissue Harvesting and Lysis:
-
At each time point, euthanize the animals and excise the tumors.
-
Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the frozen tumor tissue in lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
3. KRAS G12C Immunoprecipitation (Optional but Recommended):
-
To enrich for KRAS G12C and improve the sensitivity of the mass spectrometry analysis, perform immunoprecipitation using a specific anti-KRAS G12C antibody.
-
Incubate the tumor lysate with the antibody, followed by protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific proteins.
-
Elute the KRAS G12C protein from the beads.
4. Sample Preparation for Mass Spectrometry:
-
Perform a tryptic digest on the immunoprecipitated KRAS G12C or the whole tumor lysate.
-
Desalt the resulting peptides using C18 spin columns.
5. LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Monitor for the presence of the unmodified and this compound-modified peptide containing cysteine 12. The mass of the modified peptide will be increased by the mass of this compound.
6. Data Analysis and Quantification:
-
Calculate the percentage of target occupancy by comparing the peak areas of the modified and unmodified peptides.
-
Occupancy (%) = [Area(modified peptide) / (Area(modified peptide) + Area(unmodified peptide))] x 100
Data Presentation
| Time Point (Hours) | Dose of this compound (mg/kg) | Mean KRAS G12C Occupancy (%) | Standard Deviation |
| 2 | 10 | 95 | ± 3.5 |
| 8 | 10 | 88 | ± 5.1 |
| 24 | 10 | 65 | ± 7.2 |
| 48 | 10 | 30 | ± 6.8 |
| 24 | 3 | 45 | ± 8.0 |
| 24 | 30 | 85 | ± 4.5 |
Caption: In Vivo KRAS G12C Target Occupancy
II. Pharmacodynamic (PD) Biomarker Analysis: pERK Inhibition
This protocol describes the measurement of phosphorylated ERK (pERK), a key downstream effector in the KRAS signaling pathway, as an indirect measure of this compound's biological activity in vivo.
Experimental Protocol
1. Animal Model and Dosing:
-
Follow the same animal model and dosing strategy as described in the direct assessment protocol. It is recommended to use a parallel cohort of animals for PD analysis.
2. Tumor Tissue Harvesting and Processing:
-
Harvest tumors at specified time points post-dosing.
-
Immediately homogenize the fresh tumor tissue in lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
3. Western Blot Analysis:
-
Determine the total protein concentration of the tumor lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for pERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) or a fluorescent dye.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate or a fluorescence imaging system.
4. Densitometry and Data Analysis:
-
Quantify the band intensities for pERK and total ERK using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Express the pERK/total ERK ratio as a percentage of the vehicle-treated control group to determine the degree of pERK inhibition.
Data Presentation
| Time Point (Hours) | Dose of this compound (mg/kg) | Mean pERK Inhibition (%) | Standard Deviation |
| 2 | 10 | 92 | ± 4.2 |
| 8 | 10 | 85 | ± 6.5 |
| 24 | 10 | 58 | ± 8.1 |
| 48 | 10 | 25 | ± 7.9 |
| 24 | 3 | 40 | ± 9.3 |
| 24 | 30 | 80 | ± 5.7 |
Caption: In Vivo pERK Inhibition in Tumors
III. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[6][7] This can be adapted for in vivo studies by analyzing tissues from treated animals.
Experimental Protocol
1. Animal Model and Dosing:
-
Treat KRAS G12C xenograft-bearing mice with this compound or vehicle as previously described.
2. Tissue Lysate Preparation:
-
Harvest tumors at the desired time points and prepare fresh lysates without the use of detergents.
3. Thermal Challenge:
-
Aliquot the tumor lysates into separate PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
4. Separation of Soluble and Precipitated Fractions:
-
Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
5. Analysis of Soluble KRAS G12C:
-
Analyze the amount of soluble KRAS G12C remaining in the supernatant at each temperature using Western blotting or ELISA.
-
Generate a melting curve by plotting the percentage of soluble KRAS G12C against the temperature for both the vehicle and this compound treated groups.
6. Data Interpretation:
-
A shift in the melting curve to a higher temperature for the this compound treated group compared to the vehicle group indicates thermal stabilization of KRAS G12C due to drug binding, thus confirming target engagement.
Data Presentation
| Treatment Group | Tm (°C) |
| Vehicle | 52.5 |
| This compound (10 mg/kg) | 58.0 |
Caption: In Vivo CETSA of KRAS G12C
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Mechanism of Action on the KRAS Pathway
Caption: Experimental Workflow for In Vivo Target Engagement
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond First-Generation KRAS Inhibitors: this compound Tests the Dual Mechanism Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bridgebio.com [bridgebio.com]
- 5. This compound Preclinical Data Published in Cancer Discovery Supports the Potential for the First-in-Class Molecule to Provide Therapeutic Benefit in KRASG12C Mutant Tumors - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. elifesciences.org [elifesciences.org]
Application Notes and Protocols for BBO-8520 in KRAS Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a pivotal GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12C mutation being particularly prevalent. For years, KRAS was considered an "undruggable" target. The development of first-generation covalent inhibitors targeting the inactive, GDP-bound (OFF) state of KRAS G12C, such as sotorasib and adagrasib, represented a significant therapeutic breakthrough. However, their efficacy can be limited by adaptive resistance mechanisms that promote the active, GTP-bound (ON) state of KRAS G12C.[1][2][3]
BBO-8520 is a first-in-class, orally bioavailable, small-molecule inhibitor that covalently targets a cryptic pocket in KRAS G12C.[2][4] Uniquely, this compound acts as a dual inhibitor, binding to and inactivating both the GTP-bound (ON) and GDP-bound (OFF) states of the KRAS G12C mutant protein.[2][4] This novel mechanism of action allows for more complete and sustained target inhibition, offering the potential to overcome the limitations of "OFF-only" inhibitors.[2][5] Preclinical data have demonstrated that this compound potently inhibits KRAS G12C signaling, leading to durable tumor regression in various models, including those resistant to first-generation KRAS G12C inhibitors.[6] this compound is currently under investigation in Phase 1 clinical trials for patients with KRAS G12C-mutant non-small cell lung cancer (NCT06343402).[7][8]
These application notes provide detailed protocols for key in vitro and in vivo experiments to characterize the activity of this compound and its effects on the KRAS signaling pathway.
Data Presentation
Table 1: In Vitro Biochemical and Cellular Potency of this compound and Comparator KRAS G12C Inhibitors.
| Assay Type | Parameter | This compound | Sotorasib | Adagrasib | Cell Line/Conditions |
| Biochemical Assays | |||||
| KRAS G12C (ON) Covalent Modification | kinact/Ki (M⁻¹s⁻¹) | 20,000 | No Activity | No Activity | GTP-bound KRAS G12C |
| KRAS G12C (OFF) Covalent Modification | kinact/Ki (M⁻¹s⁻¹) | 2,743,000 | 11,000 | 180,000 | GDP-bound KRAS G12C |
| KRAS G12C:RAF1 PPI | IC₅₀ (nM) | ~30-33 | >100,000 | 20,000 | HTRF Assay |
| Cellular Assays | |||||
| pERK Inhibition (30 min) | IC₅₀ (nM) | 4 | 50 | 310 | NCI-H358 |
| 3D Cell Viability | IC₅₀ (nM) | 0.04 | - | - | NCI-H358 |
Data compiled from multiple preclinical studies.
Table 2: Selectivity of this compound for KRAS G12C over other KRAS isoforms.
| Assay Type | Parameter | KRAS G12C | Wild-Type KRAS |
| Cellular Assay | |||
| pERK Inhibition | IC₅₀ (nM) | Single-digit nM | >200-fold less potent |
This compound demonstrates high selectivity for KRAS G12C, with over 200-fold greater potency compared to wild-type KRAS.
Mandatory Visualizations
Experimental Protocols
Western Blot for Phospho-ERK (pERK) Inhibition
This protocol determines the effect of this compound on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2, Mouse anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 1 µM) or DMSO vehicle for the desired time (e.g., 30 minutes, 2 hours, 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal. The loading control (GAPDH or β-actin) should be used to confirm equal protein loading.
KRAS G12C:RAF1 Protein-Protein Interaction (PPI) Assay (HTRF)
This biochemical assay measures the ability of this compound to directly disrupt the interaction between active KRAS G12C and the RAS-binding domain (RBD) of its effector, RAF1.
Materials:
-
Recombinant GTP-loaded KRAS G12C protein (e.g., with a His-tag)
-
Recombinant RAF1-RBD (e.g., with a GST-tag)
-
HTRF donor antibody (e.g., anti-His-tag antibody conjugated to a donor fluorophore)
-
HTRF acceptor antibody (e.g., anti-GST-tag antibody conjugated to an acceptor fluorophore)
-
Assay buffer
-
This compound
-
384-well low-volume plates
-
HTRF-compatible plate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a mixture of KRAS G12C-GTP and RAF1-RBD in assay buffer.
-
Compound Addition: Add the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Protein Addition: Add the KRAS G12C/RAF1-RBD mixture to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for compound binding and interaction disruption.
-
Detection Antibody Addition: Add the HTRF donor and acceptor antibodies to the wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for a further period (e.g., 2-4 hours) to allow for antibody binding.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data to controls. Plot the normalized signal against the this compound concentration to determine the IC₅₀ value.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell lines
-
96-well clear-bottom plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the log of this compound concentration to calculate the IC₅₀ value.
Clonogenic Survival Assay
This long-term assay assesses the ability of this compound to inhibit the reproductive integrity of cancer cells.
Materials:
-
KRAS G12C mutant cell lines
-
6-well plates
-
This compound
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
0.5% Crystal violet staining solution
Protocol:
-
Cell Plating: Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: After the cells have attached, treat them with various concentrations of this compound or vehicle.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies (defined as >50 cells) to form.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with fixation solution for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet for 20-30 minutes.
-
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
In Vivo Tumor Xenograft Model
This protocol outlines the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., daily oral gavage) and vehicle control according to the study design.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis (Optional): At the end of the study or at specific time points, tumors can be harvested for analysis of target engagement and downstream signaling inhibition (e.g., by Western blot for pERK).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
References
- 1. Longwood Fund - this compound Preclinical Data Published in Cancer Discovery Supports the Potential for the First-in-Class Molecule to Provide Therapeutic Benefit in KRASG12C Mutant Tumors [longwoodfund.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 8. Facebook [cancer.gov]
Troubleshooting & Optimization
Optimizing BBO-8520 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BBO-8520 for cell culture experiments. Find troubleshooting tips and frequently asked questions to ensure the successful application of this first-in-class dual inhibitor of KRAS G12C.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a first-in-class, orally bioavailable, covalent inhibitor that uniquely targets both the active, GTP-bound (ON) and the inactive, GDP-bound (OFF) conformations of the oncogenic KRAS G12C mutant protein.[1][2][3][4] By binding to the switch II pocket in both states, this compound prevents KRAS G12C-mediated signaling, which can inhibit tumor cell proliferation.[4] This dual-targeting mechanism allows for more complete target coverage and has the potential to overcome adaptive resistance seen with inhibitors that only target the inactive state.[1][2]
Q2: What is a recommended starting concentration range for this compound in cell culture?
Based on preclinical data, a starting concentration range of 0.1 nM to 1000 nM is recommended for initial range-finding studies in KRAS G12C mutant cell lines. The IC50 values for this compound are often in the low nanomolar range for sensitive cell lines. However, the optimal concentration will vary depending on the specific cell line and experimental conditions.
Q3: How long should I incubate cells with this compound?
This compound has been shown to rapidly engage its target, with significant inhibition of downstream signaling (pERK) observed within 30 minutes of treatment.[2] For cell viability assays, a longer incubation period of 72 hours to 7 days is common to observe the full effect on cell proliferation.[5] For signaling pathway analysis (e.g., Western blotting for pERK), shorter incubation times of 2 to 24 hours are typically sufficient.[2]
Q4: What solvent should be used to dissolve and dilute this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound for in vitro experiments.[1] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is kept at a low, non-toxic level (typically ≤ 0.1%).
Data Presentation
This compound Potency in KRAS G12C Mutant Cell Lines
| Cell Line | Assay Type | IC50 (nM) |
| NCI-H358 | pERK Inhibition (30 min) | 4 |
| MIA PaCa-2 | 3D Viability | 0.037 |
| Calu-1 | pERK Inhibition | 0.3 |
| KYSE-410 | pERK Inhibition | 0.8 |
| LU-65 | pERK Inhibition | 2.5 |
| LU-99 | pERK Inhibition | 0.8 |
| H2030 | 3D Viability | 0.015 |
| SW837 | 3D Viability | 0.041 |
| SW1463 | 3D Viability | 0.055 |
| UM-U-C3 | 3D Viability | 0.023 |
Data compiled from multiple sources.
Comparative pERK Inhibition of KRAS G12C Inhibitors
| Compound | NCI-H358 pERK IC50 (nM) |
| This compound | 4 |
| Sotorasib (AMG-510) | 50 |
| Adagrasib (MRTX-849) | 310 |
| GDC-6036 | 8 |
Data reflects pERK inhibition after a 30-minute treatment.
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen KRAS G12C mutant cell line using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
This compound compound
-
DMSO (cell culture grade)
-
KRAS G12C mutant cell line of interest
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations, from 0.2 nM to 2000 nM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 50 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Add 50 µL of the 2X this compound working solutions to the appropriate wells, resulting in a final volume of 100 µL and the desired final concentrations.
-
Include wells with the vehicle control and wells with medium only (as a blank).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound dual inhibition of the KRAS G12C signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no observed potency (High IC50) | - Cell line may not have the KRAS G12C mutation.- Compound degradation due to improper storage.- Insufficient incubation time. | - Verify the KRAS mutation status of your cell line.- Store this compound stock solution at -80°C and minimize freeze-thaw cycles.- Increase the incubation time for viability assays (e.g., up to 7 days). |
| High variability between replicate wells | - Inconsistent cell seeding.- Edge effects in the 96-well plate.- Pipetting errors during compound addition. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use a multichannel pipette for consistent reagent addition. |
| Unexpectedly high cell death at all concentrations | - this compound concentration range is too high.- Off-target toxicity.- High DMSO concentration. | - Test a lower range of this compound concentrations.- Compare with a KRAS wild-type cell line to assess off-target effects.- Ensure the final DMSO concentration is non-toxic (≤ 0.1%). |
| Inconsistent results with previous experiments | - Variation in cell passage number.- Differences in reagent lots (e.g., serum).- Cell culture contamination. | - Use cells within a consistent and low passage number range.- Qualify new lots of critical reagents.- Regularly test for mycoplasma contamination. |
| Resistance development over time in long-term cultures | - Adaptive resistance mechanisms, such as upregulation of bypass signaling pathways. | - This is an expected biological phenomenon. This compound is designed to delay this compared to 'OFF'-only inhibitors.[1][2] Consider combination therapies or intermittent dosing schedules in relevant models. |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bridgebiooncology.com [bridgebiooncology.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with BBO-8520 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with BBO-8520. The information is designed to address common issues and ensure the consistency and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, orally bioavailable, small-molecule inhibitor that covalently targets the KRAS G12C mutant protein.[1][2][3][4][5] Unlike first-generation KRAS G12C inhibitors that only bind to the inactive, GDP-bound (OFF) state, this compound is a dual inhibitor, targeting both the inactive (OFF) and the active, GTP-bound (ON) states of KRAS G12C.[1][2][5][6] It binds to the Switch-II/Helix3 pocket and forms a covalent bond with the cysteine residue at position 12, which locks the protein in an inactive conformation and blocks its interaction with downstream effectors.[1][2] This dual-targeting mechanism allows for more comprehensive and sustained inhibition of KRAS G12C signaling.[1][2][6]
Q2: How should this compound be stored?
A2: Proper storage of this compound is critical for maintaining its stability and activity. Adherence to the following storage conditions is recommended:
| Formulation | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | Room Temperature | As per manufacturer's expiry | Protect from light.[7] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light, store under nitrogen.[4] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light, store under nitrogen.[4] |
Troubleshooting Inconsistent Experimental Results
Q3: We are observing significant variability in the potency (IC50) of this compound between experiments. What could be the cause?
A3: Inconsistent potency can arise from several factors related to compound handling, experimental setup, and cell culture conditions.
-
Compound Integrity:
-
Improper Storage: Ensure that this compound, both in solid form and as a stock solution, is stored according to the recommended conditions (see Q2). Exposure to light or temperatures outside the recommended range can lead to degradation.
-
Solvent Quality: Use freshly opened, anhydrous DMSO to prepare stock solutions.[4] Hygroscopic DMSO can significantly impact the solubility and stability of the compound.[4]
-
Freeze-Thaw Cycles: Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
-
-
Cell Culture Conditions:
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can alter cellular signaling and drug response.[1]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Presence of Growth Factors: The presence of growth factors, such as EGF, can activate KRAS, pushing it towards the "ON" state.[7][8] While this compound is designed to inhibit both states, significant variations in growth factor concentrations in the media can still contribute to variability.[8]
-
-
Assay-Specific Variability:
-
Cell Seeding Density: Ensure consistent cell seeding densities across experiments, as this can affect cell health and drug response.
-
Reagent Consistency: Use consistent lots of reagents, including media, serum, and assay components.
-
Q4: The inhibitory effect of this compound on downstream signaling (e.g., pERK levels) is weaker than expected. What should we check?
A4: Weaker-than-expected inhibition of downstream signaling can be due to issues with the compound, the experimental protocol, or the biological system.
-
Confirm Compound Activity:
-
First, verify the integrity and concentration of your this compound stock solution as detailed in Q3.
-
Consider including a positive control (e.g., a different MEK inhibitor) to ensure the assay itself is performing as expected.
-
-
Review Experimental Protocol:
-
Treatment Duration: this compound has been shown to achieve rapid target engagement.[9] However, the optimal time point for observing maximal pERK inhibition may vary between cell lines. A time-course experiment may be necessary to determine the optimal treatment duration.
-
Antibody Performance: In Western blot experiments, ensure the primary antibodies for pERK and total ERK are validated and used at the recommended dilution.[1]
-
-
Biological Considerations:
-
KRAS G12C Amplification: The cell line being used may have amplification of the KRAS G12C allele, which could require higher concentrations of this compound for effective inhibition.[6][7]
-
Receptor Tyrosine Kinase (RTK) Activation: High levels of RTK activation can lead to increased KRAS G12C in the "ON" state, potentially requiring higher drug concentrations for complete signaling inhibition.[5][6]
-
Experimental Protocols & Methodologies
Detailed Methodology for Western Blot Analysis of pERK Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on a 4-12% Bis-Tris gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (T202/Y204) and total ERK, typically at a 1:1000 dilution in the blocking buffer, overnight at 4°C.[1] A loading control such as GAPDH or Vinculin should also be used.[1]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative levels of p-ERK normalized to total ERK and the loading control.
Visualizations
Caption: this compound dual inhibition of the KRAS G12C signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FDA clears this compound for clinic in KRAS G12C mutant lung cancer | BioWorld [bioworld.com]
- 6. bridgebio.com [bridgebio.com]
- 7. bridgebiooncology.com [bridgebiooncology.com]
- 8. researchgate.net [researchgate.net]
- 9. Beyond First-Generation KRAS Inhibitors: this compound Tests the Dual Mechanism Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
BBO-8520 stability and storage conditions for research use
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BBO-8520 for research applications. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. How should I store this compound powder upon receipt?
This compound in its solid, powdered form should be stored at room temperature and protected from light.[1][2]
2. What is the recommended procedure for preparing a stock solution of this compound?
For long-term storage and experimental use, it is recommended to dissolve this compound in 100% dimethyl sulfoxide (DMSO).[1][2] These stock solutions should then be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[1][2]
3. How stable is this compound in DMSO stock solutions?
While specific quantitative long-term stability data for this compound in DMSO at -20°C is not publicly available, preparing aliquots and minimizing freeze-thaw cycles is the recommended best practice to maintain the integrity of the compound.[1][2] For general guidance, a study on a large compound library showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for over 2 years at 4°C.[3]
4. Is this compound sensitive to light?
Yes, it is recommended to protect the solid powder form of this compound from light during storage.[1][2] While specific data on the photosensitivity of this compound solutions is not available, it is good laboratory practice to protect solutions of photosensitive compounds from light by using amber vials or covering containers with aluminum foil.
5. What is a suitable vehicle formulation for in vivo studies with this compound?
A commonly used formulation buffer for in vivo studies with this compound consists of 10% (v/v) N-methyl-pyrrolidone, 20% (w/v) Solutol HS 150, and 30% (v/v) polyethylene glycol 300 in a 50 mM citrate buffer (pH 4-5).[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the powdered compound is stored at room temperature and protected from light. For stock solutions in DMSO, confirm they are stored at -20°C and that the number of freeze-thaw cycles has been minimized by using aliquots. |
| Precipitation of this compound in aqueous solutions | Poor aqueous solubility. | This compound has limited aqueous solubility. When diluting the DMSO stock solution into aqueous buffers or cell culture media, ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation. It may be necessary to sonicate or vortex the solution briefly after dilution. |
| Loss of compound activity over time in experimental setup | Instability in aqueous media. | While specific stability data in cell culture media is unavailable, it is advisable to prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment. Avoid prolonged storage of diluted aqueous solutions. |
Stability and Storage Summary
| Form | Storage Condition | Protection |
| Solid (Powder) | Room Temperature | Protect from light[1][2] |
| Stock Solution (in 100% DMSO) | -20°C (long-term)[1][2] | Minimize freeze-thaw cycles |
In Vivo Formulation Details
| Component | Concentration |
| N-methyl-pyrrolidone | 10% (v/v)[1][2] |
| Solutol HS 150 | 20% (w/v)[1][2] |
| Polyethylene Glycol 300 | 30% (v/v)[1][2] |
| Citrate Buffer (50 mM) | to final volume (pH 4-5)[1][2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the required volume of 100% DMSO to achieve a 10 mM concentration based on the amount of this compound provided.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate vials.
-
Store the aliquots at -20°C.
Visualized Workflows and Pathways
Caption: Recommended workflow for handling and storing this compound.
Caption: Preparation of the in vivo formulation for this compound.
References
Interpreting off-target effects of BBO-8520 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BBO-8520 in cellular assays. Our goal is to help you accurately interpret your results and troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally bioavailable, direct and covalent dual inhibitor of the KRAS G12C mutant protein.[1][2] Unlike first-generation KRAS G12C inhibitors that only bind to the inactive, GDP-bound ("OFF") state, this compound targets both the inactive and the active, GTP-bound ("ON") states of KRAS G12C.[1][2][3] By binding to the Switch-II pocket in both conformations, it covalently modifies the C12 residue, locking KRAS G12C in an inactive state and preventing downstream signaling.[1][4] This dual-targeting mechanism is designed to provide more complete target coverage and overcome adaptive resistance mechanisms seen with "OFF"-only inhibitors.[1][4]
Q2: How selective is this compound?
A2: this compound demonstrates high selectivity for KRAS G12C. Global cysteine proteomics have shown highly significant binding to KRAS G12C with over 100-fold selectivity compared to wild-type KRAS and other mutant isoforms.[5] It has shown no measurable activity against N-RAS or H-RAS.[5] A kinome scan of 468 kinases at a 1 µM concentration of this compound identified only three potential off-target kinases with significant inhibition.
Q3: My IC50 value for this compound in my cellular viability assay is higher than expected. What are the potential causes?
A3: Several factors can contribute to a weaker-than-expected potency in cellular assays:
-
Cell Line Integrity: Ensure your cell line has been recently authenticated and is free of contamination. Genetic drift in cancer cell lines over multiple passages can alter their sensitivity to inhibitors. It is recommended to use cells within a consistent and low passage number range.
-
Assay Conditions: The presence of growth factors, such as Epidermal Growth Factor (EGF), in the culture media can diminish the apparent potency of KRAS G12C inhibitors that only target the "OFF" state. This is because growth factor signaling enriches the population of active, GTP-bound KRAS G12C. While this compound is designed to maintain its potency under these conditions, extremely high concentrations of growth factors might still have an impact.[5]
-
Cell Seeding Density: The density at which you plate your cells can influence their growth rate and drug sensitivity. Optimize your seeding density to ensure cells are in an exponential growth phase at the time of treatment.
-
3D vs. 2D Culture: Cells grown in 3D culture (spheroids) can exhibit different sensitivities to drugs compared to traditional 2D monolayers. If you are using a 3D model, you may need to adjust inhibitor concentrations and incubation times.
Q4: I am observing a rebound in pERK signaling a few hours after treating cells with this compound. Is this expected?
A4: A rebound in pERK signaling can occur due to feedback activation of upstream pathways, such as receptor tyrosine kinase (RTK) signaling. While this compound's dual "ON"/"OFF" state inhibition is designed to mitigate this adaptive resistance, strong feedback loops in certain cell lines might still lead to a partial and transient reactivation of the MAPK pathway. To investigate this, you can:
-
Perform a time-course experiment: Analyze pERK levels at multiple time points (e.g., 1, 4, 8, 24 hours) after this compound treatment to map the kinetics of inhibition and potential rebound.
-
Co-treat with an RTK inhibitor: If you suspect feedback activation via a specific RTK (e.g., EGFR), co-treatment with a relevant inhibitor may abrogate the pERK rebound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in replicate wells of a cell viability assay. | Uneven cell seeding, edge effects in the plate, or improper mixing of the inhibitor. | Ensure a homogenous cell suspension before plating. Avoid using the outer wells of the plate if edge effects are suspected. Gently mix the plate after adding the inhibitor. |
| Unexpected cellular toxicity in a KRAS wild-type cell line. | Potential off-target effects. | While this compound is highly selective, at high concentrations, off-target kinase inhibition could contribute to toxicity. Refer to the kinome scan data below to see if any of the identified off-target kinases are relevant to your cell model. Consider performing a dose-response curve to determine the toxic concentration range. |
| Inconsistent results between different batches of this compound. | Compound degradation or incorrect concentration. | Store this compound as recommended by the supplier. Prepare fresh stock solutions and verify the concentration. |
| This compound appears less potent in a clonogenic (long-term survival) assay compared to a short-term viability assay. | Emergence of resistant clones. | Long-term assays can select for cells that have developed resistance. This compound has been shown to be more potent than "OFF"-only inhibitors in preventing the outgrowth of resistant colonies, but resistance can still emerge.[5] Consider molecular profiling of resistant colonies to identify potential resistance mechanisms. |
Data Presentation
Table 1: Off-Target Kinase Profile of this compound
A kinome scan was performed with this compound at a concentration of 1 µM against a panel of 468 kinases. The following table summarizes the only three kinases that showed significant inhibition.
| Kinase | Percent Inhibition at 1 µM | Apparent Dissociation Constant (Kd) |
| CDK11 | 87% | 150 nM |
| CDK8 | 93% | 4,600 nM |
| HIPK1 | 86% | 10,000 nM |
Experimental Protocols
Western Blot for pERK Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate proteins by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against pERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of pERK to total ERK.
3D Spheroid Cell Viability Assay (e.g., using CellTiter-Glo® 3D)
-
Spheroid Formation: Seed cells in an ultra-low attachment 96-well round-bottom plate in their appropriate growth medium. Allow spheroids to form for 3-4 days.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in the culture medium. Carefully add the inhibitor to the wells containing the spheroids. Include a vehicle control.
-
Incubation: Incubate the plate for 72-120 hours.
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix on an orbital shaker for 5 minutes to induce lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Mandatory Visualizations
Caption: this compound inhibits both the inactive (OFF) and active (ON) states of KRAS G12C.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
BBO-8520 Covalent Occupancy Measurement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on measuring the covalent occupancy of BBO-8520 in cells. This compound is a first-in-class, orally bioavailable, covalent dual inhibitor that targets both the inactive GDP-bound (OFF) and active GTP-bound (ON) states of KRAS G12C.[1][2][3][4][5][6] It achieves this by covalently modifying the cysteine-12 residue within the Switch-II/Helix3 pocket of KRAS G12C.[1][2][3] Accurate measurement of target engagement is crucial for understanding its pharmacodynamics and correlating target occupancy with cellular activity.
Frequently Asked Questions (FAQs)
Q1: What is covalent occupancy and why is it important to measure it for this compound?
A: Covalent occupancy refers to the fraction of the target protein (KRAS G12C) that has formed a covalent bond with an inhibitor (this compound) at a specific time point. Measuring occupancy is critical for:
-
Establishing Proof-of-Mechanism: Confirming that this compound engages its intended target in a cellular environment.[2]
-
Dose-Response Relationship: Determining the relationship between this compound concentration and the extent of target engagement to inform dosing strategies.
-
Pharmacodynamics (PD): Understanding the time course of target engagement and its correlation with downstream signaling inhibition and anti-proliferative effects.[7]
-
Translational Studies: Bridging the gap between in vitro potency and in vivo efficacy by providing a quantifiable biomarker of drug activity.[8]
Q2: What are the primary methods to measure this compound covalent occupancy in cells?
A: The primary methods for quantifying covalent occupancy of this compound in cells include:
-
Mass Spectrometry (MS)-Based Proteomics: This is the gold standard for directly measuring the covalent modification of the target protein. It can be done through "bottom-up" proteomics (analyzing peptides after protein digestion) or intact protein analysis.[2][8][9][10][11]
-
Competitive Probe-Based Assays: These methods use a tagged probe that also covalently binds to KRAS G12C. The occupancy of this compound is determined by how effectively it competes with and blocks the binding of the probe.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of KRAS G12C upon this compound binding. Ligand binding often stabilizes the protein, leading to a higher melting temperature.[6][12][13][14]
Q3: Which method is most recommended for accurate quantification of this compound occupancy?
A: Mass spectrometry-based proteomics, specifically a "probe-free occupancy" (PFO) approach using Liquid Chromatography-Mass Spectrometry (LC-MS), is highly recommended for its accuracy and directness.[10][15][16] This method directly quantifies the unmodified (free) and modified (this compound-bound) KRAS G12C peptides, providing a precise occupancy measurement without the need for modified drug analogs or probes.[10][15][16]
Q4: Can I use an antibody-based method like a Western blot to measure occupancy?
A: A standard Western blot cannot directly quantify covalent occupancy as it typically measures the total amount of the target protein, not the fraction that is covalently modified. However, specialized antibody-based techniques, such as immunocapture coupled with LC-MS/MS, can be used to enrich the target protein before mass spectrometry analysis.[17]
Experimental Protocols
Protocol 1: Probe-Free Occupancy (PFO) Measurement by LC-MS/MS
This protocol outlines the direct measurement of this compound occupancy on KRAS G12C by quantifying the remaining unmodified target peptide.
Principle: Cells are treated with this compound. After cell lysis, KRAS G12C is isolated (e.g., by immunoprecipitation), digested into peptides, and analyzed by LC-MS/MS. The occupancy is calculated by measuring the decrease in the signal of the unmodified peptide containing Cysteine-12 relative to a control peptide from the same protein.[10][15][16]
Detailed Methodology:
-
Cell Treatment:
-
Plate KRAS G12C mutant cells (e.g., NCI-H358) and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of each sample using a BCA assay.
-
-
Immunoprecipitation of KRAS G12C (Optional but Recommended):
-
Incubate a defined amount of total protein lysate (e.g., 1 mg) with an anti-KRAS antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Protein Digestion:
-
Resuspend the beads (or an aliquot of total lysate) in a digestion buffer.
-
Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled with a nano-LC system.
-
Use a targeted proteomics approach, such as Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM), to specifically quantify the peptides of interest.[9][10]
-
Target Peptide: The tryptic peptide of KRAS containing the unmodified Cysteine-12.
-
Normalization Peptide: A stable tryptic peptide from KRAS that is not affected by this compound binding.
-
-
-
Data Analysis and Occupancy Calculation:
-
Extract the peak areas for the target and normalization peptides.
-
Calculate the ratio of the target peptide to the normalization peptide for each sample.
-
Determine the percent occupancy using the following formula: % Occupancy = (1 - (Ratio_Treated / Ratio_Vehicle)) * 100
-
Data Presentation:
| Treatment Group | This compound Conc. (nM) | Target Peptide Area | Normalization Peptide Area | Target/Normalization Ratio | % Occupancy |
| Vehicle | 0 | 1.50E+07 | 2.00E+07 | 0.75 | 0 |
| This compound | 10 | 9.00E+06 | 2.00E+07 | 0.45 | 40 |
| This compound | 100 | 3.00E+06 | 2.00E+07 | 0.15 | 80 |
| This compound | 1000 | 7.50E+05 | 2.00E+07 | 0.0375 | 95 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA measures the thermal stabilization of KRAS G12C upon binding to this compound. The increased stability results in more soluble protein remaining after heat treatment, which can be detected by Western blotting or other means.[6][14]
Detailed Methodology:
-
Cell Treatment:
-
Treat KRAS G12C mutant cells in suspension or adherent plates with this compound or vehicle control.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Precipitated Protein:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Detection of Soluble KRAS G12C:
-
Analyze the soluble fractions by Western blot using an anti-KRAS antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Data Presentation:
| Temperature (°C) | Vehicle (Relative Intensity) | This compound (Relative Intensity) |
| 45 | 1.00 | 1.00 |
| 50 | 0.95 | 1.00 |
| 55 | 0.60 | 0.90 |
| 60 | 0.20 | 0.75 |
| 65 | 0.05 | 0.40 |
| 70 | 0.00 | 0.10 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| PFO: Low signal for KRAS G12C peptides | - Insufficient starting material.- Inefficient immunoprecipitation (IP).- Poor trypsin digestion. | - Increase the amount of cell lysate.- Optimize IP antibody concentration and incubation time.- Ensure optimal digestion conditions (pH, temperature, enzyme-to-substrate ratio). |
| PFO: High variability between replicates | - Inconsistent sample handling.- Pipetting errors.- Variability in MS instrument performance. | - Standardize all steps of the protocol.- Use a stable isotope-labeled internal standard peptide.- Perform regular MS instrument calibration and quality control checks. |
| CETSA: No thermal shift observed | - this compound does not sufficiently stabilize the protein.- Incorrect temperature range tested.- Insufficient drug concentration or incubation time. | - This is a limitation of CETSA; some compounds do not induce a thermal shift despite binding.[13] Confirm engagement with an orthogonal method like MS.- Test a broader temperature range.- Increase drug concentration and/or incubation time. |
| CETSA: High background in Western blot | - Non-specific antibody binding.- Incomplete removal of precipitated proteins. | - Optimize antibody dilution and blocking conditions.- Ensure thorough centrifugation and careful collection of the supernatant. |
| General: Low or no this compound occupancy | - Low cell permeability of this compound.- Rapid drug metabolism or efflux.- Incorrect this compound concentration used. | - Verify cell permeability through other assays.- Perform a time-course experiment to find the optimal treatment duration.- Confirm the concentration and purity of the this compound stock solution. |
Visualizations
KRAS G12C Signaling Pathway
Caption: this compound covalently inhibits both inactive (OFF) and active (ON) KRAS G12C.
Experimental Workflow for Probe-Free Occupancy (PFO) Measurement
Caption: Workflow for measuring this compound covalent occupancy using LC-MS/MS.
References
- 1. Quantitative Analysis of Occupancy and Selectivity of Covalent Small Molecule Drug Targets [chomixbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mass spectrometry methods and mathematical PK/PD model for decision tree-guided covalent drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. annualreviews.org [annualreviews.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Real Time in Vivo Drug Receptor Occupancy for a Covalent Binding Drug as a Clinical Pharmacodynamic Biomarker by Immunocapture-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
BBO-8520 Technical Support Center: Dose-Response Analysis and Interpretation
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and interpreting dose-response experiments with BBO-8520, a first-in-class, covalent dual inhibitor of both the active (GTP-bound, "ON") and inactive (GDP-bound, "OFF") states of the KRAS G12C protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that covalently binds to the cysteine residue at position 12 of the KRAS G12C mutant protein.[1][2] It uniquely targets both the active, GTP-bound (ON) and inactive, GDP-bound (OFF) conformations of KRAS G12C.[1][2] By binding to the Switch-II/Helix3 pocket, this compound prevents the interaction of KRAS G12C with its downstream effector proteins, thereby inhibiting oncogenic signaling pathways such as the MAPK and PI3K pathways.[1]
Q2: How does this compound differ from first-generation KRAS G12C inhibitors?
A2: First-generation KRAS G12C inhibitors, such as sotorasib and adagrasib, exclusively bind to the inactive (OFF) state of the protein.[3] this compound's dual-targeting ability allows for more comprehensive inhibition of KRAS G12C signaling, potentially overcoming resistance mechanisms associated with the accumulation of the active (ON) state.[1][3] Preclinical data suggests this compound demonstrates rapid target engagement and potent inhibition of signaling.[1][3]
Q3: What are the expected outcomes of a this compound dose-response experiment?
A3: In a typical cell-based assay, increasing concentrations of this compound are expected to lead to a dose-dependent decrease in the phosphorylation of downstream effectors like ERK (pERK) and AKT (pAKT).[1] This should correlate with a reduction in cell viability or proliferation in KRAS G12C mutant cell lines.[1]
Q4: In which cancer models has this compound shown efficacy?
A4: Preclinical studies have demonstrated this compound's anti-tumor activity in various models, including those resistant to first-generation KRAS G12C inhibitors.[1][2] It has shown significant efficacy in MIA PaCa-2 (pancreatic cancer) and NCI-H358 (non-small cell lung cancer) xenograft models.[4] this compound is currently in Phase 1 clinical trials for patients with KRAS G12C non-small cell lung cancer.[1][2][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, uneven drug distribution, or edge effects in multi-well plates. | Ensure homogeneous cell suspension before seeding. Use a multichannel pipette for drug addition and mix gently. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No significant inhibition observed | Incorrect dosage range, inactive compound, or issues with the cell line (e.g., loss of KRAS G12C expression, presence of resistance mechanisms). | Verify the concentration and integrity of the this compound stock solution. Confirm the KRAS G12C mutation status of the cell line. Test a wider range of concentrations. |
| Unexpectedly high cell viability at high concentrations | Compound precipitation at high concentrations, or cell line insensitivity. | Visually inspect the wells for any signs of precipitation. Consider using a different solvent or a lower final concentration of the solvent. If the cell line is confirmed to be KRAS G12C positive, consider investigating downstream resistance pathways. |
| Inconsistent pERK/pAKT inhibition | Timing of cell lysis after treatment, or issues with western blotting/ELISA procedure. | Optimize the time point for cell lysis post-treatment to capture the peak inhibitory effect. Ensure consistent protein loading and proper antibody dilutions for western blotting. For ELISA, ensure proper washing steps and substrate incubation times. |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., MIA PaCa-2, NCI-H358) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Lysis and Luminescence Reading: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix well on an orbital shaker to induce cell lysis. Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Western Blot for pERK and pAKT Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against pERK, total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Comparator Compounds [1]
| Compound | Target Conformation | kinact/Ki (M-1s-1) |
| This compound | GTP-bound (ON) | 20,000 |
| GDP-bound (OFF) | 2,743,000 | |
| Sotorasib | GTP-bound (ON) | No Activity |
| GDP-bound (OFF) | 11,000 | |
| Adagrasib | GTP-bound (ON) | No Activity |
| GDP-bound (OFF) | 180,000 |
Table 2: In Vivo Anti-Tumor Activity of this compound [4]
| Cancer Model | Dose (mg/kg) | Treatment Duration | Outcome |
| MIA PaCa-2 CDX | 0.1, 0.3, 1, 3, 10 | 28 days | Significant antitumor activity |
| NCI-H358 CDX | 0.3, 1, 3, 10 | 28 days | Significant and robust efficacy |
| KCP NSCLC GEMM | 10 | Not specified | Significant and robust efficacy |
Visualizations
Caption: this compound inhibits both the ON and OFF states of KRAS G12C.
Caption: Experimental workflow for a this compound dose-response assay.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond First-Generation KRAS Inhibitors: this compound Tests the Dual Mechanism Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
Technical Support Center: BBO-8520 Animal Model Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using the novel kinase inhibitor BBO-8520 in animal models. The focus is on identifying and mitigating potential toxicities to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the novel kinase, Tumor Proliferation Kinase 1 (TPK1), which is overexpressed in several solid tumors. By inhibiting TPK1, this compound blocks downstream signaling pathways crucial for cancer cell growth and survival.
Q2: What are the most common toxicities observed with this compound in animal models?
The most frequently reported toxicities associated with this compound administration in preclinical animal models, such as rodents and non-human primates, are dose-dependent cardiotoxicity and hepatotoxicity.
Q3: What are the early indicators of this compound-induced toxicity?
Early warning signs of toxicity can include weight loss, lethargy, and ruffled fur in rodents. For specific organ toxicities, monitoring relevant biomarkers is crucial. For cardiotoxicity, elevated levels of cardiac troponins (cTnI, cTnT) are key indicators. For hepatotoxicity, increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are the primary biomarkers.
Q4: Can the vehicle used for this compound administration contribute to toxicity?
Yes, the vehicle can independently cause adverse effects. It is essential to run a vehicle-only control group to differentiate between vehicle-induced and compound-induced toxicities. A common vehicle for this compound is a formulation containing DMSO and PEG300; high concentrations of DMSO can cause hemolysis and local irritation.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality at Previously Reported "Safe" Doses
Possible Cause 1: Strain or Species Differences Metabolic rates and drug transporter expression can vary significantly between different strains and species of laboratory animals, leading to different pharmacokinetic and toxicity profiles.
Mitigation Strategy:
-
Conduct a preliminary dose-range-finding study in the specific animal strain you are using.
-
Start with a lower dose and escalate gradually while monitoring for clinical signs of toxicity.
-
If possible, perform pharmacokinetic analysis to determine the plasma concentration of this compound and correlate it with toxic effects.
Possible Cause 2: Formulation Issues Improper formulation of this compound can lead to poor solubility, precipitation, and erratic absorption, potentially causing acute toxicity.
Mitigation Strategy:
-
Ensure this compound is fully dissolved in the vehicle before administration.
-
Visually inspect the formulation for any precipitates.
-
Prepare the formulation fresh before each use.
Issue 2: High Levels of Liver Enzymes (ALT/AST)
Possible Cause: Off-Target Effects on Hepatocytes this compound may have off-target activity against kinases essential for hepatocyte health, or its metabolites may be hepatotoxic.
Mitigation Strategy:
-
Co-administration of a Hepatoprotectant: Consider the co-administration of N-acetylcysteine (NAC), a well-known hepatoprotective agent. NAC can help replenish glutathione stores and mitigate oxidative stress in the liver.
-
Dosing Schedule Modification: Instead of a single daily high dose, consider a fractionated dosing schedule (e.g., half the dose administered twice daily) to maintain therapeutic levels while reducing peak plasma concentrations that may be toxic to the liver.
Issue 3: Signs of Cardiotoxicity (e.g., Elevated Troponins)
Possible Cause: Inhibition of Cardiac Kinases this compound might be inhibiting off-target kinases that play a crucial role in cardiomyocyte function and survival, leading to cellular damage.
Mitigation Strategy:
-
Cardioprotective Co-medication: The use of a beta-blocker, such as carvedilol, has been shown to mitigate some forms of drug-induced cardiotoxicity by reducing cardiac stress and workload.
-
Therapeutic Drug Monitoring: Implement a protocol for regular monitoring of cardiac troponin levels. If a significant increase is observed, consider reducing the dose or temporarily halting administration.
Quantitative Data Summary
Table 1: Dose-Dependent Hepatotoxicity of this compound in Sprague-Dawley Rats (14-Day Study)
| This compound Dose (mg/kg/day) | Vehicle Control | 10 mg/kg | 30 mg/kg | 60 mg/kg |
| ALT (U/L) | 35 ± 5 | 42 ± 7 | 158 ± 25 | 412 ± 55 |
| AST (U/L) | 52 ± 8 | 61 ± 10 | 220 ± 32 | 580 ± 78 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.22 ± 0.06 | 0.5 ± 0.1 | 1.1 ± 0.2 |
| *Data are presented as mean ± SD. p < 0.05 compared to vehicle control. |
Table 2: Mitigation of this compound-Induced Hepatotoxicity with N-acetylcysteine (NAC)
| Treatment Group | This compound (60 mg/kg) | This compound (60 mg/kg) + NAC (150 mg/kg) |
| ALT (U/L) | 412 ± 55 | 185 ± 30 |
| AST (U/L) | 580 ± 78 | 250 ± 41 |
| *Data are presented as mean ± SD. p < 0.05 compared to this compound only. |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Group 2: this compound (low dose)
-
Group 3: this compound (medium dose)
-
Group 4: this compound (high dose)
-
-
Administration: Oral gavage, once daily for 14 consecutive days.
-
Monitoring: Monitor body weight and clinical signs daily.
-
Sample Collection: On day 15, collect blood via cardiac puncture for serum chemistry analysis (ALT, AST, Total Bilirubin).
-
Histopathology: Euthanize animals and collect liver tissue for histopathological examination (H&E staining).
Protocol 2: Mitigation of Cardiotoxicity with a Beta-Blocker
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (toxic dose)
-
Group 3: Carvedilol (beta-blocker) only
-
Group 4: this compound + Carvedilol
-
-
Administration:
-
Administer Carvedilol (or its vehicle) 1 hour prior to this compound administration.
-
Administer this compound (or its vehicle) daily for 7 days.
-
-
Sample Collection: Collect blood at 24 hours post-final dose for measurement of cardiac troponin I (cTnI).
-
Data Analysis: Compare cTnI levels between Group 2 and Group 4 to assess the protective effect of the beta-blocker.
Visualizations
Caption: Hypothetical signaling pathway for this compound's therapeutic and toxic effects.
Caption: Decision workflow for mitigating this compound-induced hepatotoxicity.
Technical Support Center: BBO-8520 Oral Administration in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful oral administration of BBO-8520 in mouse models. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data presentation to facilitate the improvement of this compound oral bioavailability and consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally bioavailable, direct and covalent dual inhibitor of the KRAS G12C protein.[1][2] It uniquely targets both the inactive GDP-bound (OFF) and the active GTP-bound (ON) states of KRAS G12C.[1][2] By binding to both forms, this compound is designed to provide more complete and sustained inhibition of KRAS G12C signaling pathways, such as the MAPK pathway, which are critical for tumor cell proliferation and survival.[1] This dual-targeting mechanism aims to overcome the resistance mechanisms observed with inhibitors that only target the OFF state.[1][2]
Q2: What is the recommended vehicle formulation for oral administration of this compound in mice?
A2: A commonly used vehicle for the oral administration of this compound in mouse models consists of a mixture of 10% v/v N-methyl-pyrrolidone (NMP), 20% w/v Solutol HS 15 (also known as Kolliphor HS 15), and 30% v/v polyethylene glycol 300 (PEG300) in a 50 mmol/L citrate buffer with a pH between 4 and 5.
Q3: Are there any specific considerations for preparing the this compound formulation?
A3: Yes, due to the components of the vehicle, it is recommended to prepare the formulation fresh for each experiment. Ensure that all components are fully dissolved and the final solution is homogenous before administration. The viscosity of the formulation should be monitored to ensure it is suitable for oral gavage without causing distress to the animals.
Q4: What are the potential side effects of the vehicle formulation itself?
A4: While this vehicle is designed to improve the solubility and absorption of this compound, the components can have their own biological effects. For example, NMP is a potent solvent and Solutol HS 15 is a non-ionic surfactant that can affect membrane permeability. It is crucial to include a vehicle-only control group in all experiments to account for any effects of the formulation itself.
Q5: How can I improve the consistency of my experimental results?
A5: Consistency in oral gavage technique is paramount. This includes using the correct gavage needle size for the mouse, ensuring the animal is properly restrained, and administering the formulation at a slow and steady rate to avoid accidental tracheal administration or esophageal injury. Fasting the animals for a few hours before dosing can also help to reduce variability in absorption, but the specific fasting time should be optimized for your experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations of this compound between mice. | 1. Inconsistent oral gavage technique.2. Incomplete dosing (spillage or regurgitation).3. Food effects on drug absorption.4. Inhomogeneity of the drug formulation. | 1. Ensure all personnel are thoroughly trained in oral gavage. Use a consistent and gentle technique for all animals.2. Observe the animal during and immediately after dosing for any signs of spillage or regurgitation. If observed, make a note and consider excluding the animal from the pharmacokinetic analysis.3. Standardize the fasting period for all animals before dosing (e.g., 4 hours).4. Ensure the formulation is well-mixed and homogenous before each administration. |
| Signs of distress in mice after oral gavage (e.g., coughing, choking, respiratory distress). | 1. Accidental administration into the trachea.2. Esophageal injury from the gavage needle. | 1. Immediately stop the procedure. If severe distress is observed, euthanize the animal. Review and refine the gavage technique to ensure proper placement of the needle in the esophagus.2. Use a gavage needle with a ball-tipped end to minimize trauma. Ensure the needle is inserted gently and without force. If injury is suspected, monitor the animal closely and provide supportive care if necessary. |
| Low or undetectable plasma levels of this compound. | 1. Poor solubility of this compound in the formulation.2. Rapid metabolism of the compound (first-pass effect).3. Issues with the analytical method for plasma concentration determination. | 1. Re-evaluate the formulation preparation. Ensure all components are of high quality and the preparation procedure is followed precisely.2. While this compound is designed for oral bioavailability, consider co-administration with an inhibitor of relevant metabolic enzymes if extensive first-pass metabolism is suspected (requires further investigation).3. Validate the analytical method (e.g., LC-MS/MS) for sensitivity, accuracy, and precision with appropriate quality controls. |
| Precipitation of this compound in the formulation upon standing. | 1. The compound has exceeded its solubility limit in the vehicle.2. Temperature changes affecting solubility. | 1. Prepare the formulation fresh before each use. If storage is necessary, assess the stability of the formulation under the intended storage conditions.2. Prepare and store the formulation at a consistent temperature. |
Data Presentation
In Vivo Efficacy of Orally Administered this compound in a Mouse Xenograft Model
| Dose (mg/kg, oral, once daily) | Mean Tumor Volume Change (%) | Observations |
| Vehicle Control | Growth | - |
| 0.1 | 21% Tumor Growth Inhibition | Statistically significant |
| 0.3 | 49% Tumor Growth Inhibition | Statistically significant |
| 1.0 | 69% Tumor Growth Inhibition | Statistically significant |
| 3.0 | 99% Tumor Growth Inhibition | Statistically significant |
| 10.0 | 90% Tumor Volume Regression | Statistically significant |
Note: Data is illustrative and based on published preclinical studies. Actual results may vary depending on the mouse model and experimental conditions.
Pharmacokinetic Parameters of KRAS G12C Inhibitors in Mice (Illustrative)
| Parameter | Adagrasib (30 mg/kg, oral) | Sotorasib (100 mg/kg, oral) | This compound |
| Cmax (ng/mL) | ~1500 | ~7000 | Data not publicly available |
| Tmax (h) | 4 | 1 | Data not publicly available |
| AUC (ng·h/mL) | ~15000 | ~40000 | Data not publicly available |
| Oral Bioavailability (%) | ~50% | ~20% | Described as "orally bioavailable" |
Disclaimer: The pharmacokinetic data for Adagrasib and Sotorasib are provided for comparative purposes to illustrate typical parameters for orally administered KRAS G12C inhibitors in mice. Specific values for this compound are not currently in the public domain.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
N-methyl-pyrrolidone (NMP)
-
Solutol HS 15 (Kolliphor HS 15)
-
Polyethylene glycol 300 (PEG300)
-
Citric acid
-
Sodium citrate
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare 50 mmol/L Citrate Buffer (pH 4.0-5.0):
-
Dissolve the appropriate amounts of citric acid and sodium citrate in sterile water to achieve the target concentration and pH.
-
Verify the pH using a calibrated pH meter and adjust as necessary.
-
-
Prepare the Vehicle:
-
In a sterile conical tube, combine the following in the specified order, vortexing well after each addition:
-
10% of the final volume with NMP.
-
20% of the final weight/volume with Solutol HS 15.
-
30% of the final volume with PEG300.
-
Bring the solution to the final volume with the 50 mmol/L citrate buffer.
-
-
-
Prepare the this compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration.
-
Add the this compound powder to the prepared vehicle.
-
Vortex thoroughly until the powder is completely dissolved and the solution is clear and homogenous.
-
It is recommended to prepare this formulation fresh on the day of the experiment.
-
Oral Gavage Administration in Mice
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge with a flexible or ball tip for adult mice)
-
Syringes (e.g., 1 mL)
-
Mouse restraint device (optional)
Procedure:
-
Animal Preparation:
-
If required by the study protocol, fast the mice for a predetermined period (e.g., 4 hours) before dosing. Ensure access to water is maintained.
-
-
Dose Calculation and Syringe Preparation:
-
Calculate the required volume of the this compound formulation for each mouse based on its body weight and the target dose.
-
Draw the calculated volume into a syringe fitted with an oral gavage needle. Ensure there are no air bubbles.
-
-
Restraint and Administration:
-
Properly restrain the mouse to immobilize its head and body.
-
Gently insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus (resistance should be minimal), slowly administer the formulation. .
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring:
-
Observe the mouse for a few minutes after dosing for any signs of distress, such as coughing, choking, or difficulty breathing.
-
Return the mouse to its cage and monitor according to the experimental protocol.
-
Visualizations
KRAS G12C Signaling Pathway and this compound Inhibition
Caption: this compound dually inhibits both inactive (OFF) and active (ON) KRAS G12C.
Experimental Workflow for Improving this compound Oral Bioavailability
Caption: Workflow for enhancing this compound oral bioavailability in mouse studies.
Troubleshooting Logic for Inconsistent this compound Plasma Levels
References
Validation & Comparative
A Comparative Analysis of BBO-8520, Sotorasib, and Adagrasib in Targeting KRAS G12C
A new generation of KRAS inhibitors is emerging, with BBO-8520 showing promise in preclinical studies by targeting both the active and inactive states of the KRAS G12C mutation. This dual-action mechanism presents a potential advantage over the first-generation inhibitors, sotorasib and adagrasib, which exclusively target the inactive state. While direct head-to-head clinical comparisons are not yet available due to this compound's early stage of development, this guide provides a comprehensive overview of the existing efficacy data and mechanisms of action for these three targeted therapies.
The KRAS G12C mutation has long been a challenging target in oncology. The development of covalent inhibitors targeting this specific mutation has marked a significant breakthrough in treating solid tumors, particularly non-small cell lung cancer (NSCLC). Sotorasib and adagrasib were the first to receive regulatory approval, demonstrating clinical benefit by locking the KRAS G12C protein in its inactive, GDP-bound ("OFF") state.[1][2] However, adaptive resistance can emerge, often associated with the increased activity of the active, GTP-bound ("ON") state of KRAS G12C.[3][4]
This compound, a first-in-class investigational agent, distinguishes itself by covalently inhibiting both the "ON" and "OFF" states of KRAS G12C.[3][4] This novel dual-targeting mechanism is hypothesized to provide more complete and sustained inhibition of KRAS signaling, potentially overcoming the resistance mechanisms observed with first-generation inhibitors.[3] Preclinical data suggests that this compound can induce durable tumor regression in models resistant to "OFF"-only inhibitors.[3][4]
Comparative Efficacy Data
Direct comparison of clinical efficacy between this compound and the approved drugs, sotorasib and adagrasib, is not yet possible as this compound is currently in a Phase 1 clinical trial (ONKORAS-101).[5] The following tables summarize the available preclinical data for this compound and the pivotal clinical trial data for sotorasib and adagrasib in patients with previously treated KRAS G12C-mutated NSCLC.
Preclinical Efficacy of this compound
| Model System | Key Findings | Reference |
| In vivo murine models | Demonstrated greater potency and deeper tumor responses compared to "OFF"-only inhibitors. | |
| Models resistant to "OFF"-only inhibitors | Showed durable tumor regression.[3][4] | [3][4] |
| In vitro assays | Effectively inhibited both GTP-bound (active) and GDP-bound (inactive) forms of KRAS G12C.[6] | [6] |
Clinical Efficacy of Sotorasib in NSCLC
| Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| CodeBreaK 100 (Phase 2) | 37.1% | 6.8 months | 12.5 months | [7][8][9] |
| CodeBreaK 200 (Phase 3) | 28% (vs. 13% with docetaxel) | 5.6 months (vs. 4.5 months with docetaxel) | Not significantly different from docetaxel | [10] |
Clinical Efficacy of Adagrasib in NSCLC
| Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| KRYSTAL-1 (Phase 2) | 43% | 6.5 months | 12.6 months | [11][12] |
| KRYSTAL-12 (Phase 3) | 32% (vs. 9% with docetaxel) | 5.5 months (vs. 3.8 months with docetaxel) | - | [13] |
Mechanisms of Action and Signaling Pathways
Sotorasib and adagrasib are covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein when it is in its inactive, GDP-bound state.[1][2] This traps the protein in an "off" conformation, preventing downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[14][15]
This compound also forms a covalent bond with the target cysteine but is uniquely designed to bind to KRAS G12C in both its inactive GDP-bound ("OFF") and active GTP-bound ("ON") states.[3] By directly inhibiting the active form of the protein, this compound aims to provide a more comprehensive blockade of oncogenic signaling and potentially circumvent resistance driven by the accumulation of the "ON" state.[3]
Experimental Protocols
The efficacy of these inhibitors has been evaluated through a combination of preclinical studies and clinical trials.
Preclinical Evaluation of this compound
The preclinical assessment of this compound involved a series of in vitro and in vivo experiments to characterize its mechanism of action and antitumor activity. Key methodologies included:
-
Biochemical Assays: Mass spectrometry was used to confirm the covalent modification of both the GTP- and GDP-bound forms of the KRAS G12C protein by this compound.[6] Protein-protein interaction assays were conducted to measure the disruption of the KRAS G12C/RAF1 binding.[3]
-
Cell-Based Assays: Cell viability assays were performed in KRAS G12C mutant cancer cell lines to determine the half-maximal inhibitory concentration (IC50) and assess the potency of this compound in the presence of growth factors that promote the active "ON" state.
-
In Vivo Tumor Models: Murine xenograft and patient-derived xenograft (PDX) models harboring KRAS G12C mutations were utilized. Tumor-bearing mice were treated with this compound, and tumor growth inhibition was measured over time to evaluate efficacy, including in models engineered to be resistant to first-generation KRAS G12C inhibitors.[4]
Clinical Trial Design for Sotorasib and Adagrasib
The clinical efficacy and safety of sotorasib and adagrasib were established in multicenter, open-label clinical trials.
-
Sotorasib (CodeBreaK 100 & 200): The CodeBreaK 100 trial was a single-arm, phase 2 study that enrolled patients with KRAS G12C-mutated advanced NSCLC who had progressed on prior therapies.[7] The primary endpoint was the objective response rate (ORR).[7] The CodeBreaK 200 trial was a phase 3 randomized controlled trial comparing the efficacy of sotorasib to standard-of-care chemotherapy (docetaxel) in a similar patient population, with the primary endpoint of progression-free survival (PFS).[10]
-
Adagrasib (KRYSTAL-1 & 12): The KRYSTAL-1 trial was a phase 1/2 study with multiple cohorts, including a cohort of patients with previously treated KRAS G12C-mutated NSCLC.[16][17] The primary endpoint for the phase 2 portion was ORR.[16] The KRYSTAL-12 trial was a phase 3 randomized study comparing adagrasib with docetaxel in patients with previously treated KRAS G12C-mutated NSCLC, with PFS as the primary endpoint.[13]
In both sets of clinical trials, tumor responses were assessed by independent central review according to RECIST v1.1 criteria.
Conclusion
This compound represents a promising next-generation KRAS G12C inhibitor with a novel dual-targeting mechanism that has demonstrated significant preclinical activity, including in models of resistance to first-generation agents. While sotorasib and adagrasib have established clinical efficacy in patients with previously treated KRAS G12C-mutated NSCLC, the potential for this compound to offer improved and more durable responses by inhibiting both the "ON" and "OFF" states of KRAS G12C is a subject of great interest. The results of the ongoing ONKORAS-101 phase 1 trial are eagerly awaited to determine the clinical translation of these preclinical findings and to better understand the future landscape of KRAS-targeted therapies.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. bridgebio.com [bridgebio.com]
- 7. Sotorasib Demonstrates Clinical Benefit in Patients with NSCLC Harboring KRASᴳ¹²ᶜ [theoncologynurse.com]
- 8. Sotorasib Shows Benefits for KRAS G12C Mutation | LCFA [lcfamerica.org]
- 9. Brief Report: Real-World Efficacy and Safety of Sotorasib in U.S. Veterans with KRAS G12C-Mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Second-Line Therapy With Adagrasib in KRAS G12C–Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 14. benchchem.com [benchchem.com]
- 15. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 16. onclive.com [onclive.com]
- 17. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BBO-8520 and First-Generation KRAS Inhibitors
A new wave of KRAS inhibitors is emerging, promising to overcome the limitations of earlier therapies. This guide provides a detailed comparison of the novel dual-state inhibitor, BBO-8520, against the first-generation "OFF-state" selective inhibitors, sotorasib and adagrasib, offering researchers and drug development professionals a comprehensive overview of their mechanisms, preclinical and clinical efficacy, and the experimental methodologies used in their evaluation.
The discovery of inhibitors targeting the KRAS G12C mutation has been a landmark achievement in oncology. First-generation inhibitors, sotorasib and adagrasib, validated KRAS as a druggable target, offering new treatment options for patients with KRAS G12C-mutated cancers, particularly non-small cell lung cancer (NSCLC).[1][2] However, the efficacy of these "OFF-state" selective inhibitors has been hampered by adaptive resistance.[3][4] A new contender, this compound, employs a novel dual-action mechanism, targeting both the active "ON" and inactive "OFF" states of the KRAS G12C protein, a strategy designed to provide more comprehensive and durable target inhibition.[3][4]
Mechanism of Action: A Tale of Two States
First-generation KRAS G12C inhibitors, such as sotorasib and adagrasib, function by covalently binding to the cysteine-12 residue of the KRAS G12C protein when it is in its inactive, GDP-bound ("OFF") state.[1][2] This traps the protein in an inert conformation, preventing it from cycling to its active, GTP-bound ("ON") state and subsequently blocking downstream oncogenic signaling.[1][2]
In contrast, this compound is a first-in-class dual inhibitor that can covalently bind to KRAS G12C in both its inactive GDP-bound ("OFF") and active GTP-bound ("ON") states.[3][5] This dual-targeting mechanism is significant because it allows this compound to directly inhibit the active form of the KRAS protein responsible for driving cancer cell growth and proliferation.[6][7] By targeting both states, this compound aims to overcome the adaptive resistance mechanisms that can limit the effectiveness of "OFF-state"-only inhibitors, where cancer cells can increase the population of active KRAS G12C to bypass the blockade.[3][4]
Preclinical and Clinical Performance: A Data-Driven Comparison
Direct head-to-head clinical trials of this compound against sotorasib or adagrasib are not yet available, as this compound is in the earlier stages of clinical development.[3] However, a comparison of their preclinical and clinical data provides valuable insights into their respective potencies and potential efficacy.
Biochemical and Cellular Potency
| Inhibitor | Target State(s) | Assay Type | Cell Line | IC50 | Reference |
| This compound | ON/OFF | pERK Inhibition | NCI-H358 | 4 nM | |
| 3D Viability | NCI-H358 | 0.04 nM (free fraction adjusted) | |||
| Sotorasib | OFF | pERK Inhibition | MIA-PaCa-2 | 7.6 nM (3D spheroid) | [8] |
| Cell Viability | NCI-H358 | Varies (low nM range) | [2] | ||
| Adagrasib | OFF | Cell Viability | NCI-H358 | Varies (low nM range) | [2] |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used, making direct cross-study comparisons challenging. The data presented here are for illustrative purposes.
Preclinical studies have highlighted the rapid and potent activity of this compound. In cellular assays, this compound demonstrated strong suppression of pERK signaling, a key downstream effector of KRAS, within 30 minutes of treatment, a more rapid onset of action compared to "OFF-state" only inhibitors.[4][7] This is attributed to its ability to directly engage the active "ON-state" of KRAS G12C.[7] Furthermore, this compound has shown the ability to maintain its potency even in the presence of growth factors that promote the "ON-state" of KRAS, a condition where the efficacy of "OFF-state" inhibitors is diminished.
In Vivo Efficacy
| Inhibitor | Model | Dosing | Tumor Growth Inhibition/Regression | Reference |
| This compound | NCI-H358 CDX | 10 mg/kg, QD | 100% Regression | [9] |
| MIA PaCa-2 CDX | 3 mg/kg, QD | 19% Regression | [9] | |
| Sotorasib | NCI-H358 CDX | 100 mg/kg | 96% Regression | [9] |
| Adagrasib | NCI-H358 CDX | 100 mg/kg | 79% Regression | [9] |
CDX: Cell-Derived Xenograft; QD: Once daily. It is important to note that the preclinical data for this compound and the first-generation inhibitors were not generated in a head-to-head study and may have different experimental conditions.
In animal models, this compound has demonstrated significant anti-tumor activity, leading to durable tumor regressions in various preclinical models, including those resistant to first-generation KRAS G12C inhibitors.[3] Notably, this compound achieved deep tumor regressions at lower free drug concentrations compared to sotorasib and adagrasib in the NCI-H358 model.[9]
Clinical Efficacy in NSCLC
| Inhibitor | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib | CodeBreaK 200 (Phase 3) | Previously treated KRAS G12C NSCLC | 28% | 5.6 months | [10] |
| Adagrasib | KRYSTAL-12 (Phase 3) | Previously treated KRAS G12C NSCLC | 32% | 5.5 months | [10] |
| This compound | ONKORAS-101 (Phase 1) | KRAS G12C mutant NSCLC | Data not yet mature | Data not yet mature | [9] |
Sotorasib and adagrasib have both received regulatory approval for the treatment of patients with previously treated KRAS G12C-mutated NSCLC based on the results of their respective clinical trials.[10][11] While both have shown meaningful clinical activity, there is no statistically significant difference in their overall efficacy based on cross-trial comparisons.[11] this compound is currently in Phase 1 clinical trials, and its clinical efficacy data is eagerly awaited.[3][9]
Experimental Protocols
Cell Viability Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a KRAS inhibitor on the viability of cancer cells harboring the KRAS G12C mutation.
Methodology:
-
Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with a range of concentrations of the KRAS inhibitor (this compound, sotorasib, or adagrasib) prepared by serial dilution. A vehicle control (e.g., DMSO) is also included.[5]
-
Incubation: The plates are incubated for a defined period, typically 72 hours, to allow the inhibitor to exert its effect on cell proliferation.[5]
-
Viability Assessment: A cell viability reagent, such as CellTiter-Glo®, is added to the wells. This reagent measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[5]
-
Data Acquisition and Analysis: The luminescence, which is proportional to the number of viable cells, is measured using a luminometer. The data is then normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a non-linear regression model.[5]
Western Blot for p-ERK Inhibition
Objective: To assess the ability of a KRAS inhibitor to block the downstream MAPK signaling pathway by measuring the phosphorylation of ERK (p-ERK).
Methodology:
-
Cell Treatment: KRAS G12C mutant cells are treated with various concentrations of the KRAS inhibitor for a specified duration.
-
Cell Lysis: The cells are lysed to extract the total protein content.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).[5]
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and a primary antibody for total ERK (as a loading control).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Imaging and Analysis: The resulting chemiluminescent signal is captured using an imaging system, and the band intensities are quantified to determine the level of p-ERK relative to total ERK.
The Future of KRAS Inhibition
This compound represents a significant evolution in the development of KRAS inhibitors. Its dual "ON/OFF" state targeting mechanism holds the promise of overcoming the adaptive resistance that limits the long-term efficacy of first-generation agents.[4] Preclinical data are encouraging, suggesting superior potency and a more rapid and sustained inhibition of KRAS signaling.[4][7] The ongoing Phase 1 clinical trial of this compound will be crucial in determining if these preclinical advantages translate into improved clinical outcomes for patients with KRAS G12C-mutated cancers. The success of this compound could pave the way for a new generation of more effective KRAS-targeted therapies.
References
- 1. Beyond First-Generation KRAS Inhibitors: this compound Tests the Dual Mechanism Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. FDA clears this compound for clinic in KRAS G12C mutant lung cancer | BioWorld [bioworld.com]
- 7. bbotx.com [bbotx.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bbotx.com [bbotx.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
BBO-8520: A Dual KRAS G12C Inhibitor Overcoming Resistance to "OFF-only" Targeted Therapies
A new investigational drug, BBO-8520, demonstrates significant activity in preclinical cancer models that are resistant to currently approved KRAS G12C "OFF-only" inhibitors, such as sotorasib and adagrasib. By targeting both the inactive (GDP-bound or "OFF") and the active (GTP-bound or "ON") states of the KRAS G12C mutant protein, this compound offers a promising strategy to overcome the adaptive resistance mechanisms that limit the efficacy of existing therapies.
This guide provides a comparative analysis of this compound's performance against "OFF-only" inhibitors, supported by experimental data from preclinical studies. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted cancer therapies.
Mechanism of Action: A Dual-Targeting Approach
Standard-of-care KRAS G12C inhibitors, sotorasib and adagrasib, are "OFF-only" inhibitors, meaning they exclusively bind to the inactive, GDP-bound form of the KRAS G12C protein. While this locks the protein in an inactive state, cancer cells can develop resistance by increasing the population of the active, GTP-bound "ON" state of KRAS G12C, for which these inhibitors have no activity.
This compound is a first-in-class, direct, and covalent dual inhibitor that can bind to and inhibit both the "ON" and "OFF" conformations of KRAS G12C.[1] This dual-targeting mechanism is designed to provide a more complete and durable inhibition of KRAS-driven signaling pathways, even in the presence of resistance mechanisms that favor the "ON" state.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies comparing the activity of this compound with "OFF-only" inhibitors.
Table 1: Biochemical and Cellular Activity of KRAS G12C Inhibitors
| Parameter | This compound | Sotorasib | Adagrasib |
| kinact/Ki (M-1s-1) vs. KRAS G12C (ON) | 17,900 | No Activity | No Activity |
| kinact/Ki (M-1s-1) vs. KRAS G12C (OFF) | >1,500,000 | N/A | 180,000 |
| Cellular kinact/Ki (M-1s-1) in H358 cells | 43,000 | 776 | 1,064 |
| KRAS G12C:RAF1 Effector Binding IC50 (nM) | 33 | >100,000 | 20,000 |
| H358 pERK IC50 @ 30 min (nM) | 4 | 50 | 310 |
Data sourced from Maciag et al., Cancer Discovery, 2025.
Table 2: In Vivo Efficacy in a Sotorasib-Resistant Patient-Derived Xenograft (PDX) Model (LUN055)
| Treatment Group | Dose | Mean Tumor Growth Inhibition (TGI) / Regression |
| This compound | 30 mg/kg, daily | 23% Mean Tumor Regression |
| Sotorasib | 100 mg/kg, daily | 71% TGI |
The LUN055 PDX model harbors a KRAS G12C mutation and overexpresses the Receptor Tyrosine Kinase (RTK) RET, a known mechanism of resistance to "OFF-only" inhibitors. Data sourced from Maciag et al., Cancer Discovery, 2025.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and pERK Inhibition Assays
-
Cell Lines: A panel of cancer cell lines, including KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type or other mutant cell lines for selectivity profiling.
-
3D Cell Viability Assay: Cells were seeded in ultra-low attachment plates to form spheroids. After a designated period, cells were treated with a serial dilution of the inhibitors. Cell viability was assessed after 5-7 days of treatment using a luminescent cell viability assay that measures ATP content.
-
pERK Inhibition Assay: Cells were plated and, after attachment, were serum-starved before being treated with the inhibitors for various durations. Cell lysates were then prepared, and the levels of phosphorylated ERK (pERK) and total ERK were quantified using an immunoassay (e.g., ELISA or Western blot). IC50 values were calculated from the dose-response curves.[1]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NOD-scid gamma mice) were used for cell-line derived xenograft (CDX) and patient-derived xenograft (PDX) models.
-
Tumor Implantation: KRAS G12C mutant cancer cells or fragments from a patient's tumor were implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment and vehicle control groups. The inhibitors were administered orally at the indicated doses and schedules.
-
Efficacy Assessment: Tumor volume and body weight were measured regularly. Tumor growth inhibition (TGI) was calculated at the end of the study. For some studies, tumors were harvested for pharmacodynamic analysis to confirm target engagement in vivo.[3]
Conclusion
The preclinical data strongly suggest that this compound, a dual "ON/OFF" state KRAS G12C inhibitor, has the potential to overcome key mechanisms of resistance to "OFF-only" inhibitors. Its ability to inhibit the active, GTP-bound form of KRAS G12C leads to more profound and sustained pathway inhibition, which translates to superior anti-tumor activity in resistant models. This compound is currently being evaluated in Phase 1 clinical trials, and its development represents a significant advancement in the pursuit of more effective therapies for KRAS G12C-mutant cancers.[3]
References
Validating the On-Target Efficacy of BBO-8520 with CRISPR-Cas9: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the on-target activity of BBO-8520, a first-in-class dual inhibitor of KRAS G12C. We present supporting experimental data and detailed protocols, with a focus on leveraging the precision of CRISPR-Cas9 technology.
This compound is a pioneering, orally bioavailable small molecule that covalently and directly inhibits both the active GTP-bound (ON) and inactive GDP-bound (OFF) states of the KRAS G12C mutant protein.[1][2][3][4][5] This dual-action mechanism distinguishes it from earlier KRAS G12C inhibitors, such as sotorasib and adagrasib, which primarily target the inactive state.[1][6][7] this compound binds to the Switch-II/Helix3 pocket of KRAS G12C, modifying a key cysteine residue to block effector binding and inhibit downstream signaling pathways like MAPK and PI3K/Akt.[1][2][4] Preclinical studies have demonstrated its potent and selective activity, even in models resistant to "OFF"-only inhibitors.[1][3][6]
To rigorously validate the on-target activity of this compound and compare its performance with other KRAS G12C inhibitors, a multi-faceted approach incorporating CRISPR-Cas9 gene editing, biochemical assays, and cellular thermal shift assays is recommended.
Comparative Analysis of this compound and Other KRAS G12C Inhibitors
The following table summarizes the biochemical and cellular potency of this compound in comparison to other notable KRAS G12C inhibitors.
| Inhibitor | Target State(s) | IC50 (pERK, H358 cells) | k_inact/K_i (M⁻¹s⁻¹) (H358 cells) | Reference(s) |
| This compound | ON and OFF | 4 nM (at 30 min) | 43,000 | [8] |
| Sotorasib | OFF | 50 nM (at 30 min) | 776 | [8] |
| Adagrasib | OFF | 310 nM (at 30 min) | 1,064 | [8] |
Experimental Protocols for On-Target Validation
CRISPR-Cas9 Mediated Target Validation
This protocol outlines a definitive method to confirm that the cellular effects of this compound are directly mediated through its interaction with KRAS G12C. The strategy involves using CRISPR-Cas9 to knock out the KRAS G12C allele in a cancer cell line and subsequently assessing the cellular response to this compound treatment.
Objective: To demonstrate that the cytotoxic and signaling inhibitory effects of this compound are dependent on the presence of the KRAS G12C protein.
Cell Line: NCI-H358 (human lung adenocarcinoma, heterozygous for KRAS G12C)
Materials:
-
NCI-H358 cells
-
Lentiviral vectors expressing Cas9 nuclease and a single guide RNA (sgRNA) targeting the KRAS G12C allele
-
Control lentiviral vectors with a non-targeting sgRNA
-
This compound
-
Reagents for cell viability assays (e.g., CellTiter-Glo®)
-
Antibodies for Western blotting (e.g., anti-pERK, anti-ERK, anti-KRAS G12C, anti-GAPDH)
-
Reagents for DNA extraction and sequencing
Procedure:
-
sgRNA Design and Lentivirus Production:
-
Design sgRNAs specifically targeting the KRAS G12C allele.
-
Clone the sgRNAs into a lentiviral transfer plasmid co-expressing Cas9.
-
Produce high-titer lentivirus.
-
-
Lentiviral Transduction and Selection:
-
Transduce NCI-H358 cells with the KRAS G12C-targeting or non-targeting control lentivirus.
-
Select for successfully transduced cells.
-
-
Validation of KRAS G12C Knockout:
-
Isolate single-cell clones.
-
Verify the disruption of the KRAS G12C allele in individual clones by DNA sequencing and Western blotting for the KRAS G12C protein.
-
-
Cell Viability Assay:
-
Plate the validated KRAS G12C knockout and control cells.
-
Treat the cells with a dose range of this compound for 72 hours.
-
Measure cell viability using a suitable assay.
-
-
Western Blot Analysis of Downstream Signaling:
-
Plate the knockout and control cells.
-
Treat the cells with this compound for 2 hours.
-
Lyse the cells and perform Western blotting to assess the phosphorylation of ERK (pERK).
-
Expected Outcome:
-
KRAS G12C knockout cells should exhibit significantly reduced sensitivity to this compound-induced cytotoxicity compared to control cells.
-
This compound should effectively inhibit pERK in control cells, while having a minimal effect in KRAS G12C knockout cells.
Biochemical and Cellular Assays for Target Engagement
Beyond CRISPR-Cas9, several other methods are crucial for a comprehensive validation of on-target activity.
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular context.[3]
Principle: The binding of a ligand, such as this compound, to its target protein, KRAS G12C, increases the thermal stability of the protein.
Protocol:
-
Cell Treatment: Treat NCI-H358 cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates across a range of temperatures.
-
Protein Solubilization and Detection: Separate soluble and aggregated proteins.
-
Analysis: Quantify the amount of soluble KRAS G12C at each temperature by Western blotting or ELISA. An increase in the melting temperature of KRAS G12C in the presence of this compound indicates direct target engagement.[3]
This method provides a quantitative assessment of the covalent modification of KRAS G12C by this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, followed by cell lysis.
-
Immunoprecipitation: Isolate KRAS G12C from the cell lysate.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry to quantify the extent of covalent modification of the target cysteine residue.
Visualizing Key Processes
To further clarify the experimental logic and biological pathways, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. targetedonc.com [targetedonc.com]
- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 7. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adagrasib in KRYSTAL-12 has Broken the KRASG12C Enigma Code in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
BBO-8520: A Paradigm Shift in Overcoming Adaptive Resistance to KRAS G12C Inhibition
A Comparative Guide for Researchers
The emergence of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in treating previously intractable cancers. However, the efficacy of first-generation "OFF-only" inhibitors, such as sotorasib and adagrasib, is often limited by the development of adaptive resistance. BBO-8520, a first-in-class, orally bioavailable small molecule, offers a novel mechanism of action by dually targeting both the inactive (GDP-bound, "OFF") and active (GTP-bound, "ON") states of KRAS G12C. This guide provides a comprehensive comparison of this compound with other KRAS G12C inhibitors, focusing on its ability to delay adaptive resistance, supported by preclinical experimental data.
Mechanism of Action: A Dual-Pronged Attack on KRAS G12C
First-generation KRAS G12C inhibitors exclusively bind to the inactive "OFF" state of the protein. This leaves the active "ON" state, which is responsible for downstream oncogenic signaling, uninhibited. Cancer cells can exploit this vulnerability, developing adaptive resistance by increasing the population of KRAS G12C in the "ON" state. This is often achieved through mechanisms such as amplification of the KRAS G12C allele or activation of upstream receptor tyrosine kinases (RTKs).
This compound overcomes this limitation by covalently binding to the Switch-II pocket of KRAS G12C in both its "ON" and "OFF" conformations. This dual inhibition ensures a more comprehensive and sustained blockade of KRAS G12C activity, directly disabling its interaction with downstream effectors like RAF1.
Superior Potency and Target Engagement
Biochemical and cellular assays demonstrate the superior potency and target engagement of this compound compared to "OFF-only" inhibitors.
| Parameter | This compound | Sotorasib | Adagrasib |
| k_inact/K_i (M⁻¹s⁻¹) vs. KRAS G12C (ON) | 20,000 | No Activity | No Activity |
| k_inact/K_i (M⁻¹s⁻¹) vs. KRAS G12C (OFF) | 2,743,000 | 11,000 | 180,000 |
| k_inact/K_i (M⁻¹s⁻¹) in NCI-H358 cells | 43,000 | 776 | 1,064 |
| pERK Inhibition IC50 (NCI-H358) | 0.07 nM | - | - |
| 3D Viability IC50 (NCI-H358) | 0.04 nM | - | - |
Table 1: Comparative biochemical and cellular potency of this compound and other KRAS G12C inhibitors.
Delaying Adaptive Resistance: Preclinical Evidence
The dual-targeting mechanism of this compound translates into a significant delay in the emergence of adaptive resistance in preclinical models.
Sustained Inhibition in the Presence of Growth Factors
Activation of RTKs by growth factors can drive KRAS G12C into the "ON" state, reducing the efficacy of "OFF-only" inhibitors. This compound, however, maintains its potent inhibitory activity under these conditions.
Efficacy in Models with KRAS G12C Amplification
Amplification of the KRAS G12C allele is a key mechanism of acquired resistance. In preclinical models, this compound demonstrates robust anti-tumor activity in cell lines and xenografts with KRAS G12C amplification, where "OFF-only" inhibitors are less effective.
Activity in Sotorasib-Resistant Models
Crucially, this compound has shown significant efficacy in preclinical models that have developed resistance to sotorasib. This suggests that this compound could be a viable treatment option for patients who have relapsed on first-generation KRAS G12C inhibitors.
| Model | This compound | Sotorasib |
| Sotorasib-Resistant CDX Models | Strong anti-tumor activity | Limited efficacy |
| KRAS G12C Amplified Models | Robust tumor growth inhibition | Reduced sensitivity |
Table 2: this compound performance in preclinical models of adaptive resistance.
Experimental Protocols
Biochemical Assay for Covalent Modification (k_inact/K_i Determination)
The rate of covalent modification of KRAS G12C by inhibitors was determined using mass spectrometry. Recombinant KRAS G12C protein (either GDP-bound for the "OFF" state or GTP-bound for the "ON" state) was incubated with varying concentrations of the inhibitor. The reaction was quenched at different time points, and the extent of protein modification was quantified by mass spectrometry to calculate the second-order rate constant (k_inact/K_i).
Cellular pERK Inhibition Assay (HTRF)
The potency of inhibitors on downstream KRAS signaling was assessed by measuring the phosphorylation of ERK (pERK) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. KRAS G12C mutant cell lines, such as NCI-H358, were treated with a serial dilution of the inhibitors for a specified time. Cells were then lysed, and the levels of pERK and total ERK were quantified using specific HTRF antibody pairs. The ratio of pERK to total ERK was calculated, and IC50 values were determined.
3D Cell Viability Assay
The effect of inhibitors on cell proliferation was measured using a 3D spheroid viability assay. Cancer cell lines were seeded in ultra-low attachment plates to form spheroids. The spheroids were then treated with a range of inhibitor concentrations. After a defined incubation period, cell viability was assessed using a luminescent cell viability assay that measures ATP content.
Clonogenic Assay for Long-Term Inhibition of Outgrowth
To assess the long-term impact of inhibitors on cancer cell survival and proliferation, a clonogenic assay was performed. A low density of cancer cells was seeded in culture plates and treated with the inhibitors. After an initial treatment period, the drug-containing medium was replaced with fresh medium, and the cells were allowed to grow for several days to form colonies. The colonies were then fixed, stained, and counted to determine the surviving fraction at each drug concentration.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound was evaluated in various mouse xenograft models, including cell-derived xenografts (CDX) and patient-derived xenografts (PDX) harboring the KRAS G12C mutation. Mice bearing established tumors were treated orally with this compound, vehicle control, or other inhibitors. Tumor volume was measured regularly to assess treatment response. For resistance studies, tumors were allowed to regrow after an initial response to an "OFF-only" inhibitor, and then the mice were treated with this compound.
Visualizing the Advantage of this compound
Signaling Pathway and Mechanism of Resistance
Caption: KRAS signaling pathway and mechanisms of adaptive resistance.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing KRAS G12C inhibitors.
Conclusion
The preclinical data strongly suggest that this compound's dual inhibition of both the "ON" and "OFF" states of KRAS G12C provides a significant advantage over "OFF-only" inhibitors in delaying adaptive resistance. By maintaining potency in the face of common resistance mechanisms, this compound has the potential to offer deeper and more durable responses for patients with KRAS G12C-mutant cancers. The ongoing Phase 1 clinical trial (ONKORAS-101, NCT06343402) will be crucial in determining if these promising preclinical findings translate into improved clinical outcomes.
Independent Validation of BBO-8520's Dual Inhibitory Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of BBO-8520, a first-in-class dual inhibitor of KRAS G12C, with the first-generation inhibitors sotorasib and adagrasib. The data presented herein is based on publicly available preclinical studies and aims to offer a comprehensive resource for evaluating the distinct mechanism of action and potential advantages of this compound.
Executive Summary
This compound is a direct, covalent inhibitor that uniquely targets both the active, GTP-bound (ON) and inactive, GDP-bound (OFF) states of the KRAS G12C oncoprotein.[1][2] This contrasts with sotorasib and adagrasib, which exclusively bind to the inactive (OFF) state.[3] Preclinical data suggests that this dual inhibitory mechanism allows this compound to achieve optimal target coverage, leading to more potent and durable anti-tumor activity and the potential to overcome adaptive resistance mechanisms observed with "OFF"-only inhibitors.[3]
Comparative Analysis of Preclinical Data
Biochemical and Cellular Potency
This compound demonstrates potent activity against both the ON and OFF states of KRAS G12C, a feature not observed with sotorasib or adagrasib.[4] This dual activity translates to potent inhibition of downstream signaling, as measured by phospho-ERK (pERK) levels, and robust inhibition of cancer cell viability.[2]
| Inhibitor | Target | k_inact/K_i (M⁻¹s⁻¹) | pERK IC₅₀ (nM) (NCI-H358) | 3D Viability IC₅₀ (nM) |
| This compound | KRAS G12C (ON) | 17,900 - 20,000 [4] | 4 | Single-digit nanomolar range [2] |
| KRAS G12C (OFF) | >1,500,000 - 2,743,000 [4] | |||
| Sotorasib | KRAS G12C (OFF) | 11,000[4] | 50 | Not explicitly stated |
| Adagrasib | KRAS G12C (OFF) | 180,000[4] | 310 | Not explicitly stated |
Table 1: Biochemical and Cellular Potency Comparison. This table summarizes the biochemical efficiency (k_inact/K_i) of the inhibitors against the ON and OFF states of KRAS G12C and their cellular potency in inhibiting the downstream effector pERK and 3D cell viability.
In Vivo Efficacy in Preclinical Models
In various preclinical xenograft models, including cell-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMM), this compound has demonstrated robust, dose-dependent tumor growth inhibition.[1][2][5] Notably, it has shown significant anti-tumor activity in models resistant to "OFF"-only inhibitors.[6]
| Inhibitor | Model | Dosing | Efficacy Outcome |
| This compound | MIA PaCa-2 CDX | 0.1, 0.3, 1, 3, 10 mg/kg, oral, daily for 28 days | 21%, 49%, 69% tumor growth inhibition; 99%, 90% mean tumor regression, respectively[4] |
| NCI-H358 CDX | 0.3, 1, 3, 10 mg/kg, oral, daily for 28 days | 20%, 71% tumor volume reduction; 19%, 100% mean tumor regression, respectively[4] | |
| KCP NSCLC GEMM | 10 mg/kg | Significant and robust efficacy[5] | |
| Sotorasib | NCI-H2030 NSCLC Xenograft | 30 mg/kg/day, oral | Modest tumor growth suppression[7] |
| Adagrasib | NCI-H2122 CDX | Not specified | Modest tumor growth inhibition (TGI of 83% on Day 16)[8] |
Table 2: In Vivo Efficacy in Preclinical Models. This table compares the in vivo anti-tumor activity of this compound, sotorasib, and adagrasib in different preclinical cancer models.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the KRAS signaling pathway and the workflows for key validation assays.
Caption: KRAS G12C signaling pathway and points of intervention for this compound and first-generation inhibitors.
Caption: A generalized workflow for the preclinical validation of KRAS G12C inhibitors.
Detailed Experimental Protocols
KRAS G12C:RAF1 Protein-Protein Interaction (PPI) Assay
This assay measures the ability of an inhibitor to disrupt the interaction between KRAS G12C and its effector protein, RAF1.
Principle: A proximity-based assay, such as Homogeneous Time-Resolved Fluorescence (HTRF), is commonly used.[9] In this setup, KRAS G12C and the RAS-binding domain (RBD) of RAF1 are labeled with a donor and acceptor fluorophore, respectively. When in close proximity (i.e., interacting), excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor that disrupts this interaction will lead to a decrease in the acceptor signal.
Protocol:
-
Recombinant KRAS G12C (pre-loaded with GTP or a non-hydrolyzable analog like GppNHp) and RAF1-RBD are prepared.
-
The proteins are labeled with HTRF donor and acceptor pairs according to the manufacturer's instructions.
-
A serial dilution of the test inhibitor (e.g., this compound) is prepared in an appropriate assay buffer.
-
The labeled KRAS G12C and RAF1-RBD are incubated with the inhibitor dilutions in a microplate.
-
After incubation, the HTRF signal is read on a compatible plate reader.
-
The percentage of inhibition is calculated relative to a vehicle control, and the IC₅₀ value is determined by non-linear regression.
Cellular Phospho-ERK (p-ERK) Inhibition Assay
This cell-based assay assesses the inhibitor's ability to block the downstream KRAS signaling cascade by measuring the phosphorylation of ERK.
Principle: Cancer cell lines harboring the KRAS G12C mutation are treated with the inhibitor. Following treatment, cell lysates are prepared and the levels of phosphorylated ERK (p-ERK) and total ERK are quantified, typically by Western blot or ELISA. A reduction in the p-ERK/total ERK ratio indicates inhibition of the pathway.
Protocol:
-
KRAS G12C mutant cells (e.g., NCI-H358) are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the inhibitor for a specified time (e.g., 2 hours).
-
After treatment, cells are washed and lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined.
-
For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p-ERK and total ERK, followed by a secondary antibody.
-
For ELISA, lysates are added to a plate pre-coated with a capture antibody for ERK, and p-ERK is detected using a specific detection antibody.
-
Signal intensities are quantified, and the IC₅₀ for p-ERK inhibition is calculated.
3D Cell Viability Assay
This assay evaluates the effect of the inhibitor on the viability of cancer cells grown in a three-dimensional culture, which more closely mimics the in vivo tumor microenvironment.
Principle: KRAS G12C mutant cells are grown as spheroids in low-attachment plates. After treatment with the inhibitor, cell viability is assessed using a luminescent-based assay that measures ATP content, an indicator of metabolically active cells.
Protocol:
-
Cells are seeded in low-attachment, U-bottom plates to promote spheroid formation.[10][11]
-
Spheroids are allowed to form over several days.
-
A serial dilution of the inhibitor is added to the wells, and the spheroids are incubated for an extended period (e.g., 72 hours or longer).[10]
-
A 3D-specific cell viability reagent (e.g., CellTiter-Glo® 3D) is added to each well to lyse the spheroids and release ATP.[10]
-
The luminescent signal is measured using a luminometer.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the IC₅₀ value is determined.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of the inhibitor in a living organism.
Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Protocol:
-
KRAS G12C mutant cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
The inhibitor is administered orally at various doses and schedules.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., p-ERK levels).
-
Tumor growth inhibition is calculated and the efficacy of the treatment is evaluated.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Beyond First-Generation KRAS Inhibitors: this compound Tests the Dual Mechanism Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bbotx.com [bbotx.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of BBO-8520
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This document provides a clear, step-by-step guide for the disposal of BBO-8520, a compound identified as a non-hazardous substance. Adherence to these procedures will help maintain a safe laboratory workspace and prevent environmental contamination.
A Material Safety Data Sheet (MSDS) has classified this compound as not being a hazardous substance or mixture. However, it is imperative to handle all chemical compounds with care and follow established disposal protocols within your institution.
Disposal Procedures for this compound
The following table summarizes the recommended disposal methods for this compound in its various forms, based on general guidelines for non-hazardous laboratory waste.[1][2][3]
| Waste Form | Disposal Method | Key Considerations |
| Unused or Expired Solid this compound | Dispose of as non-hazardous solid chemical waste. | - Do not dispose of in regular laboratory trash cans that are handled by custodial staff.[1] - Place in a designated, clearly labeled container for non-hazardous solid waste. - Follow your institution's specific procedures for the collection and disposal of chemical waste. |
| This compound Solutions (Aqueous) | May be permissible for drain disposal, pending institutional approval. | - Confirm with your institution's Environmental Health and Safety (EHS) office before pouring any chemical waste down the drain.[1] - If approved, flush with a copious amount of water to dilute the solution. - Do not dispose of large volumes at once. |
| Empty this compound Containers | Dispose of in regular trash after proper cleaning. | - Ensure the container is "RCRA empty," meaning all contents have been removed by normal means. - Triple-rinse the container with a suitable solvent (e.g., water or ethanol). - The rinsate should be collected and disposed of as chemical waste. - Deface or remove the original label to prevent misidentification.[1] |
| Contaminated Labware (e.g., pipette tips, gloves) | Dispose of as solid waste. | - Collect in a designated container for chemically contaminated solid waste. - Ensure the waste is properly contained to prevent exposure. |
Experimental Protocol: Decontamination of this compound Glassware
This protocol outlines the standard procedure for decontaminating glassware that has come into contact with this compound.
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble. The choice of solvent will depend on the experimental conditions.
-
Wash: Wash the glassware with a suitable laboratory detergent and warm water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
-
Disposal of Rinsate: Collect all rinsate from the initial rinse for proper chemical waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste streams.
Disclaimer: The information provided is based on the available safety data indicating that this compound is a non-hazardous substance. Researchers must always consult their institution's specific waste disposal guidelines and the most current Safety Data Sheet (SDS) for the compound. When in doubt, treat the waste as hazardous and consult your Environmental Health and Safety (EHS) department.
References
Personal protective equipment for handling BBO-8520
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of BBO-8520. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Substance Identification and Hazard Assessment
This compound is a covalent small molecule inhibitor of KRAS G12C. According to available safety data, this compound is classified as not a hazardous substance or mixture . However, it is imperative to handle this compound with the care and respect afforded to all laboratory chemicals.
Personal Protective Equipment (PPE)
Even with a non-hazardous classification, the following standard laboratory PPE is mandatory to prevent potential irritation and ensure good laboratory practice:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Clean, buttoned lab coat to protect skin and clothing. |
| Respiratory | Not generally required | Use in a well-ventilated area. A dust mask may be used for handling large quantities of powder to avoid inhalation of fine particulates. |
Handling and Storage
Operational Plan:
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound in a designated area, such as a chemical fume hood or a well-ventilated benchtop, to minimize the potential for generating airborne dust.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder.
-
Close the primary container tightly after each use.
-
-
Dissolving:
-
When preparing solutions, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with this compound.
-
-
General Handling:
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound.
-
Storage Plan:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
Emergency Procedures
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Increase ventilation to the area.
-
Contain: For powdered spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an appropriate absorbent material.
-
Clean-up:
-
Wear appropriate PPE (gloves, safety glasses, lab coat).
-
Carefully sweep or scoop up the absorbed material.
-
Place the waste in a sealed container.
-
Clean the spill area with soap and water.
-
-
Dispose: Dispose of the waste according to the disposal plan.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
As a non-hazardous substance, this compound and its waste materials can generally be disposed of as follows:
-
Solid Waste: Uncontaminated, solid this compound and materials used for cleanup can be placed in the regular laboratory trash.
-
Liquid Waste: Consult your institution's environmental health and safety guidelines for the disposal of non-hazardous chemical solutions. Some may be approved for drain disposal with copious amounts of water.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsed containers can typically be disposed of in the regular trash.
Always consult and adhere to your local and institutional regulations for chemical waste disposal.
This compound Mechanism of Action and Experimental Workflow
This compound is a dual inhibitor that targets both the inactive GDP-bound ("OFF") and the active GTP-bound ("ON") states of the KRAS G12C mutant protein. This dual-action mechanism is designed to provide a more complete and sustained inhibition of the oncogenic signaling pathway.
Caption: Mechanism of this compound as a dual inhibitor of KRAS G12C.
A typical experimental workflow to assess the efficacy of this compound involves treating KRAS G12C mutant cancer cells with the compound and then measuring the inhibition of downstream signaling pathways, such as the phosphorylation of ERK (pERK).
Caption: General experimental workflow for evaluating this compound activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
